molecular formula C8H10N2O2 B184222 2,3-Dimethyl-6-nitroaniline CAS No. 59146-96-2

2,3-Dimethyl-6-nitroaniline

Cat. No.: B184222
CAS No.: 59146-96-2
M. Wt: 166.18 g/mol
InChI Key: YEFYPFWBLCARLC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYPFWBLCARLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344472
Record name 2,3-Dimethyl-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59146-96-2
Record name 2,3-Dimethyl-6-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-6-nitroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic organic compound that belongs to the class of substituted anilines. Its chemical structure, featuring a nitro group and two methyl groups on the aniline backbone, makes it a compound of interest in various chemical research areas, including the study of C-H···π interactions and π-π stacking.[1] While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 59146-96-2[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Melting Point 117-120 °C[3]
Boiling Point Not available
Density Not available
pKa Not available
Solubility Soluble in water, ethanol, and acetone[3]
SMILES CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])N)C[4]
InChI InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3[5]
InChIKey YEFYPFWBLCARLC-UHFFFAOYSA-N[5]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported for this compound.[3]

Table 2: ¹H NMR Spectral Data

SolventChemical Shift (δ) in ppm
CDCl₃2.05 (s, 3H), 2.20 (s, 3H), 6.15 (br s, 2H), 6.45 (d, J=8.7 Hz, 1H), 7.63 (d, J=9.0 Hz, 1H)
¹³C NMR, IR, and Mass Spectrometry

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.[3]

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • 60% Sulfuric acid (H₂SO₄) solution

  • Ice water

  • 2N Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g), add 150 mL of a 60% H₂SO₄ solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Cool the mixture to room temperature.

  • Dilute the solution with 100 mL of ice water.

  • Neutralize the solution with a 2N NaOH solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic phases and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and saturated NaCl solution (2 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a 10% CH₂Cl₂/hexane eluent to afford this compound.[3]

G Synthesis of this compound A N-(2,3-dimethyl-6-nitrophenyl)acetamide + 60% H2SO4 B Reflux for 1 hour A->B Heat C Cooling and Dilution with Ice Water B->C D Neutralization with 2N NaOH C->D E Extraction with Ethyl Acetate D->E F Washing with NaHCO3 and NaCl solutions E->F G Drying and Concentration F->G H Purification by Column Chromatography G->H I This compound H->I

Synthesis Workflow
Purification by Column Chromatography

The crude product from the synthesis is purified using column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mobile phase of 10% dichloromethane in hexane.

  • Collect the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[3]

G Purification of this compound A Crude Product B Dissolve in Dichloromethane A->B C Load onto Silica Gel Column B->C D Elute with 10% CH2Cl2 in Hexane C->D E Collect Fractions D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified this compound G->H

Purification Workflow

Biological Activity and Signaling Pathways

There is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, the broader class of nitroaniline derivatives has been investigated for various biological activities. For instance, some anilino-substituted compounds have been evaluated for their anticancer properties.[9] The nitroaromatic scaffold is also known to be a key feature in some antimicrobial agents.[1] The potential biological activity of this compound would likely be influenced by the electronic effects of the nitro group and the steric and electronic contributions of the two methyl groups. Further research is required to elucidate any specific biological targets or signaling pathways modulated by this compound.

Safety and Handling

Detailed safety data for this compound is not extensively available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For related nitroaniline compounds, hazards include toxicity if swallowed, in contact with skin, or if inhaled.[10]

Conclusion

This compound is a substituted aniline with well-defined synthetic and purification protocols. While its complete physicochemical and spectral characterization is not fully available in the public domain, this guide provides the currently known information. The lack of data on its biological activity presents an opportunity for future research, particularly given the known biological relevance of the nitroaniline scaffold in medicinal chemistry. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists working with this compound.

References

An In-Depth Technical Guide to 2,3-Dimethyl-6-nitroaniline (CAS Number: 59146-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and two methyl groups on an aniline core, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development as a key precursor to the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59146-96-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Dark yellow to orange-brown crystalline powder[2]
Melting Point 117-120 °C[2]
Solubility Soluble in ethanol and acetone.[2] Slightly soluble in water.[3]
IUPAC Name This compound[1]
SMILES CC1=CC=C(C(N)=C1C)N(=O)=O[1]
InChIKey YEFYPFWBLCARLC-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR Spectral data available, but specific shifts not detailed in search results.[4]
¹³C NMR Spectral data available, but specific shifts not detailed in search results.[4]
IR Spectroscopy Spectral data available, but specific peaks not detailed in search results.[4]
Mass Spectrometry Spectral data available, but specific m/z not detailed in search results.[4]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.[2]

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • 60% Sulfuric Acid (H₂SO₄) solution

  • Ice water

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g), add a 60% H₂SO₄ solution (150 mL).[2]

  • Heat the reaction mixture to reflux temperature and maintain for 1 hour.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Dilute the solution with ice water (100 mL) and neutralize with a 2N NaOH solution.[2]

  • Extract the reaction mixture with EtOAc (3 x 50 mL).[2]

  • Combine the organic phases and wash sequentially with a saturated NaHCO₃ solution (2 x 50 mL) and a saturated NaCl solution (2 x 50 mL).[2]

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography (10% CH₂Cl₂/hexane) to afford this compound.[2]

G cluster_synthesis Synthesis of this compound Start Start Hydrolysis Hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide with 60% H2SO4 at reflux Start->Hydrolysis Neutralization Neutralization with 2N NaOH Hydrolysis->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Washing Washing with NaHCO3 and NaCl solutions Extraction->Washing Drying_Concentration Drying over Na2SO4 and Concentration Washing->Drying_Concentration Purification Column Chromatography (10% CH2Cl2/hexane) Drying_Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Pazopanib

This compound is a critical starting material in the synthesis of Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor.[5] Pazopanib is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis involves the reduction of the nitro group of this compound to an amine, followed by a series of coupling reactions to build the final drug molecule.

G cluster_pazopanib_synthesis Pazopanib Synthesis from this compound Start This compound Reduction Reduction of Nitro Group (e.g., with H2, Pd/C) Start->Reduction Intermediate_1 2,3-Dimethyl-1,6-diaminobenzene Reduction->Intermediate_1 Coupling_1 Coupling with a pyrimidine derivative Intermediate_1->Coupling_1 Intermediate_2 N-(pyrimidin-4-yl)-2,3-dimethylbenzene-1,6-diamine Coupling_1->Intermediate_2 Coupling_2 Coupling with a benzenesulfonamide derivative Intermediate_2->Coupling_2 Pazopanib Pazopanib Coupling_2->Pazopanib

Caption: Simplified workflow for the synthesis of Pazopanib.

Mechanism of Action of Pazopanib and Relevant Signaling Pathways

Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[6] The primary targets of Pazopanib include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[6] By blocking the activity of these receptors, Pazopanib disrupts the downstream signaling cascades that promote cancer cell proliferation and survival.

G cluster_pazopanib_moa Pazopanib Mechanism of Action Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation Cell_Survival Cell Survival cKit->Cell_Survival Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth Cell_Survival->Tumor_Growth

Caption: Pazopanib inhibits key signaling pathways.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anticancer drug Pazopanib. This guide has provided a detailed overview of its properties, synthesis, and role in drug development, offering valuable information for researchers and scientists in the field. A thorough understanding of this compound's chemistry and handling is essential for its effective and safe utilization in research and manufacturing.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic organic compound that belongs to the class of substituted anilines. Its chemical structure, characterized by a benzene ring substituted with two methyl groups, a nitro group, and an amino group, makes it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectral characteristics. The information presented herein is intended to support research and development activities by providing key data and experimental insights.

Molecular Structure and Chemical Identifiers

This compound is a substituted aniline with the chemical formula C₈H₁₀N₂O₂. The core of the molecule is a benzene ring, to which two methyl (-CH₃) groups are attached at positions 2 and 3, a nitro (-NO₂) group at position 6, and an amino (-NH₂) group at position 1.

Diagram of Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral data for this compound.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 59146-96-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
SMILES String CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])N)C[2]
Melting Point 117-120 °C[3]
Solubility Soluble in ethanol and acetone.[3]
Table 2: Spectroscopic Data
Technique Data Reference
¹H NMR (CDCl₃) δ 7.63 (d, J=9.0 Hz, 1H), 6.45 (d, J=8.7 Hz, 1H), 6.15 (br s, 2H), 2.20 (s, 3H), 2.05 (s, 3H)
δ 7.75 (d, J=9.0Hz, 1H), 7.15 (br s, 2H), 6.50 (d, J=8.7Hz, 1H), 2.30 (s, 3H), 2.10 (s 3H)
¹³C NMR No experimental data available in the searched sources.
Infrared (IR) No experimental data available in the searched sources.
Mass Spectrometry (MS) No experimental data available in the searched sources.

Note on ¹H NMR Data: Two different sets of proton NMR data were found in the available literature for this compound in the same solvent (CDCl₃). This discrepancy may arise from variations in experimental conditions or sample purity. Researchers should consider this variability when analyzing their own samples.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2,3-dimethylaniline. A detailed experimental protocol for a related synthesis is described below.

Diagram of Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start N-(2,3-dimethyl-6-nitrophenyl)acetamide in 60% H₂SO₄ Reflux Heat to reflux for 1 hour Start->Reflux Cooling Cool to room temperature Reflux->Cooling Dilution Dilute with ice water Cooling->Dilution Neutralization Neutralize with 2N NaOH Dilution->Neutralization Extraction Extract with Ethyl Acetate (3x) Neutralization->Extraction Washing Wash with sat. NaHCO₃ and sat. NaCl Extraction->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Column Chromatography (10% CH₂Cl₂/hexane) Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2,3-dimethyl-6-nitrophenyl)acetamide in a 60% sulfuric acid solution.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the solution with ice water.

    • Neutralize the mixture with a 2N sodium hydroxide solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a 10% dichloromethane in hexane eluent system to yield pure this compound.[3]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals for the aromatic protons, the amine protons, and the two methyl groups.

    • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum, typically recorded as a KBr pellet or in a suitable solvent, should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1350 cm⁻¹ and 1550 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectral analysis, often using electron ionization (EI), will provide the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can offer further structural information.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or involvement in signaling pathways of this compound. Its primary application appears to be as an intermediate in chemical synthesis.[3] Further research would be necessary to explore any potential pharmacological or biological effects.

Conclusion

This technical guide has summarized the key molecular and physicochemical properties of this compound. While some experimental data, particularly comprehensive spectral analyses, are not widely available in public databases, this document provides a foundational understanding of the compound's structure and a practical guide for its synthesis and characterization. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

physical and chemical properties of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dimethyl-6-nitroaniline, a versatile aromatic compound. This document includes key physicochemical data, detailed experimental protocols for its synthesis and purification, spectral analysis, reactivity, potential biological activities, and essential safety information.

Core Properties and Identifiers

This compound is an aromatic amine that is of interest in various fields of chemical research.[1] Its core physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Melting Point 117-120 °C[1]
Appearance Not specified, likely a colored solid-
Solubility Soluble in water, ethanol, and acetone[1]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 59146-96-2[2]
IUPAC Name This compound[2]
SMILES CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])N)C[3]
InChI InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3[3]
InChIKey YEFYPFWBLCARLC-UHFFFAOYSA-N[3]

Experimental Protocols

A detailed methodology for the synthesis and purification of this compound is provided below. This protocol is based on the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.[1]

2.1. Synthesis of this compound [1]

This procedure outlines the synthesis of this compound from N-(2,3-dimethyl-6-nitrophenyl)acetamide.

  • Step 1: Reaction Setup

    • To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g, 1.0 equivalent), add a 60% H₂SO₄ solution (150 mL).[1]

  • Step 2: Hydrolysis

    • Heat the reaction mixture to reflux temperature and maintain for 1 hour.[1]

    • After 1 hour, cool the mixture to room temperature.[1]

  • Step 3: Workup and Extraction

    • Dilute the cooled solution with ice water (100 mL).[1]

    • Neutralize the solution with a 2N NaOH solution.[1]

    • Extract the reaction mixture with ethyl acetate (EtOAc) (3 x 50 mL).[1]

    • Combine the organic phases and wash sequentially with a saturated NaHCO₃ solution (2 x 50 mL) and a saturated NaCl solution (2 x 50 mL).[1]

    • Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Step 4: Purification

    • Purify the resulting residue by column chromatography using a mobile phase of 10% CH₂Cl₂ in hexane.[1]

    • This purification yields this compound (5.5 g, 43% yield) and a byproduct, 2,3-dimethyl-4-nitroaniline (1.5 g, 12% yield).[1]

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start N-(2,3-dimethyl-6-nitrophenyl)acetamide reagents 60% H2SO4 reflux Reflux for 1 hour reagents->reflux cooling Cool to room temperature reflux->cooling dilution Dilute with ice water cooling->dilution neutralization Neutralize with 2N NaOH dilution->neutralization extraction Extract with Ethyl Acetate (3x) neutralization->extraction washing Wash with NaHCO3 and NaCl solutions extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate under reduced pressure drying->concentration chromatography Column Chromatography (10% CH2Cl2/Hexane) concentration->chromatography product This compound chromatography->product Yield: 43% byproduct 2,3-Dimethyl-4-nitroaniline chromatography->byproduct Yield: 12%

Caption: Workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best obtained experimentally, available data and predictions are summarized below.

Table 3: Spectroscopic Information

TechniqueDataSource(s)
¹H NMR Spectrum available.[4]
¹³C NMR Spectrum available.[4]
IR Spectroscopy Spectrum available.[4]
Mass Spectrometry Predicted adducts: [M+H]⁺ (m/z 167.08151), [M+Na]⁺ (m/z 189.06345), [M-H]⁻ (m/z 165.06695).[3]
Raman Spectroscopy Spectrum available.[4]

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group, as well as the steric effects of the two methyl groups.

  • Amino Group Reactivity: The amino group is basic and nucleophilic, allowing for reactions such as acylation and alkylation.[2]

  • Nitro Group Reactivity: The nitro group is a strong deactivating group and can be reduced to an amino group under various conditions, which is a common transformation for nitroaromatic compounds.[5]

  • Aromatic Ring Reactivity: The combination of an activating amino group and a deactivating nitro group directs electrophilic aromatic substitution. The positions for substitution will be influenced by the steric hindrance from the methyl groups.

  • Stability: The compound is chemically stable under standard ambient conditions at room temperature.[6]

Biological and Chemical Applications

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules.

  • Potential Biological Activity: Nitroaniline derivatives are known to exhibit a range of biological activities.[6] The nitro group is a key feature in many antimicrobial agents.[6] Its mechanism often involves the reduction of the nitro group within microbial cells to form reactive intermediates that can damage cellular components like DNA.[6][7] Nitro-containing compounds have been investigated for antibacterial, antifungal, and anticancer activities.[6][7][8]

  • Chemical Research Applications: this compound is utilized in the study of C-H pi interactions and pi-pi stacking.[1]

Nitroaromatic_Antimicrobial_Action Potential Antimicrobial Mechanism of Nitroaromatics cluster_cell Microbial Cell Nitro_Compound Nitroaromatic Compound (e.g., this compound) Reduction Enzymatic Reduction (Nitroreductases) Nitro_Compound->Reduction Enters cell Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Intermediates Damage Cellular Damage Intermediates->Damage DNA_Damage DNA Damage Damage->DNA_Damage Protein_Damage Protein Damage Damage->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: A potential mechanism of antimicrobial action for nitroaromatic compounds.

Safety and Hazards

This compound is a toxic compound and should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

    • H373: May cause damage to organs (Kidney, Liver, Heart, Blood) through prolonged or repeated exposure if swallowed.

    • H412: Harmful to aquatic life with long-lasting effects.

  • Precautionary Statements:

    • P260: Do not breathe dust.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • Handling and Storage:

    • Work under a hood.[6]

    • Avoid inhalation and contact with skin and eyes.

    • Store in a tightly closed, dry, and well-ventilated place.[6]

    • Keep locked up or in an area accessible only to qualified or authorized persons.[6]

References

IUPAC Name Confirmed as 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

The systematic and preferred IUPAC name for the chemical compound commonly known as 2,3-dimethyl-6-nitroaniline is, in fact, This compound itself.[1][2] This nomenclature is consistently used across various chemical databases and suppliers.

The compound is registered under the CAS Number 59146-96-2.[1][3][4] Its molecular formula is C8H10N2O2, and it has a molecular weight of 166.18 g/mol .[1]

Structurally, the name indicates an aniline core, which is a benzene ring attached to an amino group (-NH2). The numbering of the benzene ring starts from the carbon atom bonded to the amino group as position 1. Following the IUPAC nomenclature rules, the substituents are then numbered to give them the lowest possible locants. In this case, there are two methyl groups (-CH3) at positions 2 and 3, and a nitro group (-NO2) at position 6.

This aromatic amine is a solid at room temperature and is used in various chemical synthesis processes.[3] For instance, it is utilized in the study of C-H pi interactions and pi-pi stacking.[3]

References

An In-depth Technical Guide to 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-Dimethyl-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical synonyms, physicochemical properties, detailed experimental protocols, and relevant workflows.

Chemical Identity and Synonyms

This compound is an aromatic amine that serves as a valuable building block in organic synthesis. Accurate identification is crucial for experimental replication and sourcing. The compound is recognized by several names and registry numbers across different chemical databases.

Identifier TypeValue
IUPAC Name This compound[1]
Synonym 6-Nitro-2,3-xylidine
CAS Number 59146-96-2[1]
Molecular Formula C8H10N2O2[1][2][3]
InChI Key YEFYPFWBLCARLC-UHFFFAOYSA-N[1][4]

Physicochemical and Spectral Data

A summary of the key quantitative properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 166.18 g/mol [1][2]
Melting Point 117-120 °C[5]
Appearance Orange to Brown to Dark red powder/crystal
Solubility Soluble in water, ethanol, and acetone[5]
Storage Temperature Room temperature, in a dark, inert atmosphere[6]
Predicted XlogP 2.4[3]

Spectral Data:

  • ¹H NMR (CDCl₃): δ 2.05 (s, 3H), 2.20 (s, 3H), 6.15 (br s, 2H), 6.45 (d, J=8.7 Hz, 1H), 7.63 (d, J=9.0 Hz, 1H).[5]

  • ¹H NMR (DMSO-d₆): δ 2.10 (s 3H), 2.30 (s, 3H), 6.50 (d, J=8.7Hz, 1H), 7.15 (br s, 2H), 7.75 (d, J=9.0Hz, 1H).[5]

  • Further analytical spectra including HPLC, LC-MS, and UPLC are available for this compound.[6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established laboratory procedures.

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound from N-(2,3-dimethyl-6-nitrophenyl)acetamide.[5]

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • 60% Sulfuric Acid (H₂SO₄) solution

  • Ice water

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g, 1.0 equiv.), add a 60% H₂SO₄ solution (150 mL).[5]

  • Heat the reaction mixture to reflux and maintain for 1 hour.[5]

  • Cool the reaction to room temperature.[5]

  • Dilute the solution with ice water (100 mL) and neutralize with a 2N NaOH solution.[5]

  • Extract the aqueous mixture with EtOAc (3 x 50 mL).[5]

  • Combine the organic phases and wash sequentially with saturated NaHCO₃ solution (2 × 50 mL) and saturated NaCl solution (2 × 50 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[5]

  • Purify the residue by column chromatography on silica gel using a 10% CH₂Cl₂/hexane eluent to afford this compound.[5]

Logical and Experimental Workflows

While this compound is not directly implicated in specific biological signaling pathways, it serves as a crucial intermediate in the synthesis of potentially bioactive molecules. The following diagrams illustrate the general workflows for its synthesis and subsequent biological screening, a common practice in drug discovery.

cluster_synthesis Synthesis & Hydrolysis cluster_workup Reaction Workup cluster_purification Purification start N-(2,3-dimethyl-6-nitrophenyl)acetamide hydrolysis Acid Hydrolysis (60% H₂SO₄, Reflux, 1h) start->hydrolysis neutralization Neutralization (2N NaOH) hydrolysis->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction washing Aqueous Washing (NaHCO₃, NaCl) extraction->washing drying Drying & Concentration (Na₂SO₄, Rotovap) washing->drying chromatography Column Chromatography (Silica, 10% CH₂Cl₂/Hexane) drying->chromatography product This compound chromatography->product

Caption: Synthesis and Purification Workflow for this compound.

Nitroaromatic compounds are frequently evaluated for their potential as therapeutic agents, particularly as kinase inhibitors in cancer research.[7] The following diagram outlines a generalized workflow for assessing the biological activity of derivatives that could be synthesized from this compound.

cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound (Starting Material) derivatization Chemical Derivatization start->derivatization library Library of Analogs derivatization->library incubation Incubate with Test Compound library->incubation assay_prep Prepare Kinase Assay (Enzyme, Substrate, ATP) assay_prep->incubation detection Detect Kinase Activity (e.g., Luminescence, FRET) incubation->detection data_acq Data Acquisition detection->data_acq ic50 Calculate IC₅₀ Values data_acq->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar hit Hit Identification sar->hit

References

An In-depth Technical Guide to the Safety and Hazards of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 2,3-Dimethyl-6-nitroaniline (CAS No. 59146-96-2), a chemical intermediate used in various research and development applications. The information is compiled from available safety data sheets and scientific resources to ensure safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

This compound, also known as 6-Nitro-2,3-xylidine, is an aromatic amine. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 59146-96-2TCI Chemicals
Molecular Formula C8H10N2O2TCI Chemicals
Molecular Weight 166.18 g/mol Matrix Fine Chemicals
Appearance Orange to Brown to Dark red powder to crystalTokyo Chemical Industry
Melting Point 116.0 to 120.0 °CTokyo Chemical Industry
Purity >98.0% (GC)TCI Chemicals

Hazard Classification and Toxicological Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential to cause skin and eye irritation.[1]

GHS Classification [1]

Hazard ClassCategory
Acute toxicity, OralCategory 3
Acute toxicity, DermalCategory 3
Acute toxicity, InhalationCategory 3
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2

Hazard Statements (H-phrases) and Precautionary Statements (P-phrases) [1][2]

TypeCodeStatement
Hazard H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
Precautionary P270Do not eat, drink or smoke when using this product.
Precautionary P271Use only outdoors or in a well-ventilated area.
Precautionary P280Wear protective gloves, protective clothing, eye protection.
Precautionary P301+P310+P330IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
Precautionary P302+P352+P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
Precautionary P304+P340+P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary P361+P364Take off immediately all contaminated clothing and wash it before reuse.
Precautionary P403+P233Store in a well-ventilated place. Keep container tightly closed.
Precautionary P501Dispose of contents/ container to an approved waste disposal plant.

Toxicological Data Summary

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a standard methodology for determining acute oral toxicity, such as the OECD Guideline 423, would be employed.

Example Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into one of three toxicity classes based on the observed mortality.

  • Animals: Typically, young adult female rats are used. They are acclimated to the laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water). The concentration is prepared based on the starting dose level.

  • Administration: A single dose of the substance is administered to the animals by gavage. Animals are fasted prior to dosing.

  • Procedure:

    • A starting dose of 300 mg/kg body weight is typically used.

    • Three female rats are used in the first step.

    • If no mortality is observed, the test is repeated with a higher dose (e.g., 2000 mg/kg).

    • If mortality is observed, the test is repeated with a lower dose (e.g., 50 mg/kg or 5 mg/kg) in a new set of animals.

    • The observation of mortality in a specific dose range allows for the classification of the substance.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Safety and Handling

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): [1]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved particulate respirator should be used.

Handling and Storage: [2]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

First Aid Measures: [1]

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Sweep up the spilled material and place it in a suitable container for disposal.

  • Wash the spill area with soap and water.

  • Prevent the material from entering drains or waterways.

Diagrams

The following diagrams illustrate the logical flow of safety information and a conceptual experimental workflow.

Safety_Information_Flow cluster_ID Identification cluster_Hazards Hazard Assessment cluster_Safety Safety Measures ChemID Chemical Identity (this compound) GHS GHS Classification (Acute Toxicity, Irritation) ChemID->GHS Properties Physical/Chemical Properties Handling Handling & Storage Properties->Handling PPE Personal Protective Equipment GHS->PPE Emergency Emergency Procedures (First Aid, Fire, Spill) GHS->Emergency Tox Toxicological Data (Methemoglobinemia potential) Tox->Emergency Handling->PPE

Caption: Logical flow of safety information for this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Test Testing Procedure (e.g., OECD 423) cluster_Analysis Data Analysis Animals Acclimate Test Animals (e.g., Rats) Dosing Administer Single Dose (Gavage) Animals->Dosing DosePrep Prepare Test Substance Dosing Solutions DosePrep->Dosing Observe Observe for 14 Days (Mortality, Clinical Signs) Dosing->Observe Necropsy Gross Necropsy Observe->Necropsy Classification Classify Toxicity Necropsy->Classification

Caption: Conceptual workflow for acute oral toxicity testing.

References

Solubility of 2,3-Dimethyl-6-nitroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document, therefore, serves as a foundational resource, providing a detailed experimental protocol for the determination of the solubility of 2,3-Dimethyl-6-nitroaniline. The methodologies outlined are based on established principles of solid-liquid equilibrium determination and are intended to enable researchers to generate reliable and reproducible solubility data.

Data Presentation

To facilitate the systematic recording and comparison of experimentally determined solubility data, the following table structure is recommended.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis

Table 1: Template for Recording the Solubility of this compound in Various Organic Solvents. This table should be populated with experimentally determined values.

Experimental Protocols

The determination of the solubility of a solid compound in a liquid solvent is a critical step in process development, formulation, and preclinical studies. The following protocol details the widely accepted isothermal shake-flask method for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Screw-cap vials (e.g., 20 mL) with inert septa

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or other suitable analytical instrumentation.

Procedure:

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature in the shaker bath.

  • Addition of Solute: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial containing the excess solid.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker bath. Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach solid-liquid equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. This step should be performed quickly to minimize temperature fluctuations.

  • Gravimetric Analysis (Optional): Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

  • Quantitative Analysis (Recommended):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound in the saturated solution by referring to the calibration curve.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the mass of the dissolved solid and the volume of the solvent used or from the concentration determined by quantitative analysis.

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Quantitative Analysis (e.g., HPLC) E->F G Calculate Solubility F->G H Tabulate Data G->H

Figure 1: Workflow for solubility determination.

A Technical Guide to the Theoretical Properties of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the theoretical and experimental properties of 2,3-Dimethyl-6-nitroaniline (CAS No: 59146-96-2). It is a significant aromatic compound utilized in materials science and synthetic chemistry, particularly in studies involving C-H pi interactions and pi-pi stacking.[1] This guide consolidates its physicochemical characteristics, spectral data, and computational properties. Detailed experimental protocols for its synthesis and analytical characterization are provided, supplemented by graphical workflows and diagrams to facilitate understanding and application in a research and development context.

Physicochemical and Structural Properties

This compound is an organic compound characterized by a benzene ring substituted with two methyl groups, a nitro group, and an amine group. Its appearance is typically a dark yellow to orange-brown crystalline powder.[1]

Table 1: Summary of Physicochemical Properties

PropertyValueSource
CAS Number 59146-96-2[1][2]
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [2][3]
Melting Point 117-120 °C[1]
Appearance Dark yellow to orange-brown crystalline powder[1]
Solubility Soluble in water, ethanol, and acetone[1]
Predicted XlogP 2.4[4]
IUPAC Name This compound[2]
SMILES CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])N)C[4]
InChIKey YEFYPFWBLCARLC-UHFFFAOYSA-N[2][4][5]

Spectral Properties

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. While a full dataset is proprietary, typical spectral characteristics can be detailed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key technique for confirming the compound's structure. The reported chemical shifts in deuterated chloroform (CDCl₃) are consistent with the assigned structure.[1]

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
2.05singlet3HMethyl group (C2-CH₃ or C3-CH₃)[1]
2.20singlet3HMethyl group (C2-CH₃ or C3-CH₃)[1]
6.15broad singlet2HAmine group (-NH₂)[1]
6.45doublet (J=8.7 Hz)1HAromatic proton[1]
7.63doublet (J=9.0 Hz)1HAromatic proton[1]

Experimental Protocols

Reproducible experimental methods are critical for the synthesis and analysis of chemical compounds. The following sections detail established protocols.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.[1]

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • 60% Sulfuric Acid (H₂SO₄) solution

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Hydrolysis: Dissolve N-(2,3-dimethyl-6-nitrophenyl)acetamide (1.0 equivalent) in a 60% H₂SO₄ solution.[1]

  • Heat the reaction mixture to reflux and maintain for 1 hour.[1]

  • Cool the mixture to room temperature.[1]

  • Neutralization & Extraction: Dilute the solution with ice water and neutralize it with a 2N NaOH solution.[1]

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).[1]

  • Washing: Combine the organic phases and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and saturated NaCl solution (2 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting residue by column chromatography using 10% Dichloromethane in Hexane as the eluent to afford pure this compound.[1]

General Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring spectroscopic data, based on standard practices for nitroaniline compounds.[6][7][8]

3.2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[6]

  • Data Processing: Process the resulting spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.[6]

3.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disc.[7]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify characteristic absorption bands for key functional groups (N-H, C-H, NO₂).[7]

3.2.3 UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).[6]

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 800 nm using a spectrophotometer, with the pure solvent as a blank.[6][7]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[6][7]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

G start_end start_end process process wash wash purify purify A Start: N-(2,3-dimethyl-6- nitrophenyl)acetamide B Hydrolysis (60% H2SO4, Reflux) A->B C Neutralization & Extraction (NaOH, EtOAc) B->C D Wash Organic Phase (NaHCO3, NaCl) C->D E Dry & Concentrate (Na2SO4, Rotovap) D->E F Column Chromatography (CH2Cl2/Hexane) E->F G End Product: This compound F->G

Caption: Synthetic workflow for this compound.

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis input input technique technique data data conclusion conclusion A Purified Sample B NMR Spectroscopy A->B C IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E ¹H, ¹³C Shifts, Coupling Constants B->E F Functional Group Absorptions (cm⁻¹) C->F G Max Absorbance (λmax) D->G H Structural Elucidation E->H F->H G->H

Caption: General analytical workflow for compound characterization.

G cluster_physchem Physicochemical Properties cluster_spectral Spectral Properties cluster_app Applications Compound This compound MW MW: 166.18 Compound->MW MP MP: 117-120 °C Compound->MP Sol Solubility Compound->Sol NMR ¹H NMR Compound->NMR IR IR Compound->IR UV UV-Vis Compound->UV App Study of C-H pi interactions & pi-pi stacking Compound->App

Caption: Logical relationship of compound properties and applications.

References

An In-depth Technical Guide to 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic organic compound with the chemical formula C₈H₁₀N₂O₂. It belongs to the class of substituted anilines, which are key structural motifs in a wide range of chemical entities, including pharmaceuticals, dyes, and materials. The presence of both amino and nitro functional groups, along with two methyl substituents on the benzene ring, imparts specific chemical properties and reactivity to the molecule. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development. While the initial discovery and a detailed historical timeline of this compound are not extensively documented in readily accessible literature, its synthesis and properties are understood within the broader context of nitroaniline chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 59146-96-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Melting Point 117-120 °C
Appearance Not specified in available literature
Solubility Soluble in water, ethanol, and acetone.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide. This method involves the removal of the acetyl protecting group from the amine functionality under acidic conditions.

Experimental Protocol

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • 60% Sulfuric Acid (H₂SO₄) solution

  • Ice water

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g), a 60% H₂SO₄ solution (150 mL) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.

  • After 1 hour, the mixture is cooled to room temperature.

  • The solution is then diluted with ice water (100 mL) and neutralized with a 2N NaOH solution.

  • The reaction mixture is extracted with EtOAc (3 x 50 mL).

  • The organic phases are combined and washed sequentially with a saturated NaHCO₃ solution (2 x 50 mL) and a saturated NaCl solution (2 x 50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography using a mobile phase of 10% CH₂Cl₂ in hexane.

  • This purification yields this compound (5.5 g, 43% yield) and a byproduct, 2,3-dimethyl-4-nitroaniline (1.5 g, 12% yield).[1]

Synthesis_Workflow start N-(2,3-dimethyl-6- nitrophenyl)acetamide step1 Add 60% H₂SO₄ Reflux for 1 hour start->step1 step2 Cool to RT Dilute with ice water Neutralize with 2N NaOH step1->step2 step3 Extract with EtOAc (3x) step2->step3 step4 Combine organic phases Wash with sat. NaHCO₃ Wash with sat. NaCl step3->step4 step5 Dry over Na₂SO₄ Concentrate step4->step5 step6 Column Chromatography (10% CH₂Cl₂/Hexane) step5->step6 product This compound step6->product byproduct 2,3-Dimethyl-4-nitroaniline step6->byproduct

Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR (CDCl₃) Chemical Shift (δ) in ppm Multiplicity Integration Assignment
Methyl Protons 2.05singlet3HCH₃
Methyl Protons 2.20singlet3HCH₃
Amine Protons 6.15broad singlet2HNH₂
Aromatic Proton 6.45 (d, J=8.7 Hz)doublet1HAr-H
Aromatic Proton 7.63 (d, J=9.0 Hz)doublet1HAr-H

Note: The specific positions of the aromatic protons were not assigned in the available data.

Further characterization using ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be necessary for a complete structural elucidation and is recommended for any newly synthesized batch of this compound.

Applications in Research

This compound serves as a versatile reagent in various scientific research applications.[1] Its structure makes it a subject of interest in the study of non-covalent interactions, such as C-H···π interactions and π-π stacking, which are fundamental in understanding molecular recognition and self-assembly processes in chemistry and biology.[1]

Logical Relationships in Synthesis and Characterization

The synthesis and subsequent characterization of this compound follow a logical progression that is common in chemical research and development. This process can be visualized as a decision-making and workflow diagram.

Logical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Material: N-(2,3-dimethyl-6- nitrophenyl)acetamide reaction Reaction: Acid Hydrolysis start->reaction workup Workup: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) structure_confirmation Structure Confirmation nmr->structure_confirmation ir IR Spectroscopy ir->structure_confirmation ms Mass Spectrometry ms->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment product->nmr product->ir product->ms

References

Methodological & Application

synthesis of 2,3-Dimethyl-6-nitroaniline from N-(2,3-dimethyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2,3-Dimethyl-6-nitroaniline is a critical step in the development of various pharmaceutical compounds and advanced materials. This compound is typically prepared via the hydrolysis of its acetylated precursor, N-(2,3-dimethyl-6-nitrophenyl)acetamide. The acetyl group serves as a protecting group for the amine functionality during preceding synthetic transformations, such as nitration. The deprotection, or hydrolysis, of the acetamide is a fundamental organic transformation that can be effectively achieved under acidic conditions.

This document provides detailed application notes and a comprehensive experimental protocol for the acid-catalyzed hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide to yield this compound. The provided methodology is based on established procedures for the hydrolysis of substituted nitroacetanilides and is intended to guide researchers in the successful synthesis of this key intermediate.

Chemical Reaction

The overall chemical transformation is the hydrolysis of an amide to an amine and a carboxylic acid. In this specific case, N-(2,3-dimethyl-6-nitrophenyl)acetamide is hydrolyzed in the presence of a strong acid and heat to produce this compound and acetic acid.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield and purity data are based on a two-step synthesis process (acetylation and nitration followed by hydrolysis) as reported in the literature for a similar compound, providing a benchmark for the overall process efficiency.[1][2]

ParameterValueReference
Overall Yield (Two-Step Synthesis)59.4%[1][2]
Purity of Final Product99.68%[1][2]
Molecular Weight of Starting Material208.21 g/mol
Molecular Weight of Product166.18 g/mol

Experimental Protocol

This protocol details the acid-catalyzed hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide. The procedure is adapted from established methods for the hydrolysis of similar nitro-substituted acetanilides.[3][4][5][6][7]

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl) or 70% Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker (500 mL or larger)

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add N-(2,3-dimethyl-6-nitrophenyl)acetamide.

  • Acid Addition: Carefully add either concentrated hydrochloric acid or 70% sulfuric acid to the flask. A typical ratio is approximately 5-10 mL of acid per gram of starting material.[3][5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[3][4][5][7] Maintain a gentle reflux for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool slightly before carefully pouring it into a beaker containing a significant amount of crushed ice or cold water (approximately 100-250 mL).[3][4][5]

  • Neutralization: While stirring the aqueous mixture, slowly add a 10% solution of sodium hydroxide until the solution is neutral or slightly basic (pH 7-8).[3][4][5][6] This will cause the product, this compound, to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound from N-(2,3-dimethyl-6-nitrophenyl)acetamide.

experimental_workflow start Start reaction_setup Reaction Setup: Add N-(2,3-dimethyl-6-nitrophenyl)acetamide and acid to flask start->reaction_setup reflux Reflux (20-30 min) reaction_setup->reflux quenching Quenching: Pour into ice water reflux->quenching neutralization Neutralization: Add 10% NaOH quenching->neutralization isolation Isolation: Vacuum filtration neutralization->isolation washing Washing: Wash with cold water isolation->washing drying Drying washing->drying characterization Characterization: (MP, NMR, IR, MS) drying->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram illustrates the logical relationship in the chemical transformation from the starting material to the final product.

chemical_transformation starting_material N-(2,3-dimethyl-6-nitrophenyl)acetamide (Starting Material) intermediate Protonated Amide Intermediate starting_material->intermediate Protonation reagents Reagents: - Strong Acid (HCl or H₂SO₄) - Water (H₂O) - Heat (Reflux) product This compound (Final Product) intermediate->product Hydrolysis & Deprotonation byproduct Acetic Acid (Byproduct) intermediate->byproduct

Caption: Logical pathway of the chemical transformation.

References

Application Notes and Protocols for the Laboratory Preparation of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2,3-Dimethyl-6-nitroaniline, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The protocol herein outlines a robust two-step synthetic pathway commencing with the acetylation of commercially available 2,3-dimethylaniline, followed by a regioselective nitration and subsequent hydrolysis. This method is designed to be accessible and reproducible for researchers with a foundational understanding of synthetic organic chemistry. Detailed experimental procedures, quantitative data, and a visual workflow are presented to ensure clarity and successful execution.

Introduction

This compound is an important molecular scaffold in medicinal chemistry and materials science. Its synthesis is a critical step in the preparation of more complex molecules. The procedure detailed below follows a classical and reliable approach for the introduction of a nitro group onto an aniline ring system, with the amino group temporarily protected to control regioselectivity and prevent unwanted side reactions. The initial acetylation of the amino group in 2,3-dimethylaniline deactivates the ring to a moderate extent and sterically directs the incoming electrophile. The subsequent nitration with a standard mixed acid solution proceeds with high regioselectivity to the position ortho to the amino group and meta to the methyl groups. The final step involves the acidic hydrolysis of the acetamido group to yield the desired product.

Data Presentation

The following table summarizes the expected quantitative data for the multi-step synthesis of this compound, based on analogous reactions reported in the literature.

StepReactionStarting MaterialProductMolar Ratio (Starting Material:Reagent)SolventTypical Yield (%)Purity (%)
1Acetylation2,3-DimethylanilineN-(2,3-dimethylphenyl)acetamide1 : 1.2 (Aniline:Acetic Anhydride)Acetic Acid90-95>98
2NitrationN-(2,3-dimethylphenyl)acetamideN-(2,3-dimethyl-6-nitrophenyl)acetamide1 : 1.1 (Acetamide:Nitric Acid)Sulfuric Acid85-92>97
3HydrolysisN-(2,3-dimethyl-6-nitrophenyl)acetamideThis compound1 : 10 (Acetamide:Sulfuric Acid)70% Sulfuric Acid90-95>99

Experimental Protocols

Step 1: Acetylation of 2,3-Dimethylaniline to N-(2,3-dimethylphenyl)acetamide

This procedure protects the amino group and directs the subsequent nitration.

Materials:

  • 2,3-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,3-dimethylaniline in 30 mL of glacial acetic acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 12 mL of acetic anhydride to the cooled solution via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (3 x 50 mL).

  • Dry the product, N-(2,3-dimethylphenyl)acetamide, in a vacuum oven at 60 °C.

Step 2: Nitration of N-(2,3-dimethylphenyl)acetamide to N-(2,3-dimethyl-6-nitrophenyl)acetamide

This step introduces the nitro group at the C6 position.

Materials:

  • N-(2,3-dimethylphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • In a 250 mL round-bottom flask, carefully add 10.0 g of N-(2,3-dimethylphenyl)acetamide to 40 mL of concentrated sulfuric acid, ensuring the flask is cooled in an ice-salt bath to maintain a temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from ethanol to obtain pure N-(2,3-dimethyl-6-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide to this compound

This final step deprotects the amino group to yield the target compound.

Materials:

  • N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • Sulfuric Acid (70%)

  • Sodium Hydroxide solution (10 M)

  • Ice

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Place 10.0 g of N-(2,3-dimethyl-6-nitrophenyl)acetamide in a 250 mL round-bottom flask and add 100 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then pour the contents onto 200 g of crushed ice.

  • Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9, keeping the mixture cool in an ice bath.

  • Collect the resulting yellow-orange precipitate by vacuum filtration.

  • Wash the solid with cold distilled water (3 x 50 mL).

  • Dry the final product, this compound, in a desiccator.

Experimental Workflow

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis start1 2,3-Dimethylaniline process1 Acetylation Reaction (0°C to RT, 1 hr) start1->process1 reagent1 Acetic Anhydride, Acetic Acid reagent1->process1 product1 N-(2,3-dimethylphenyl)acetamide process1->product1 process2 Nitration Reaction (<10°C, 1-2 hrs) product1->process2 reagent2 Conc. H₂SO₄, Conc. HNO₃ reagent2->process2 product2 N-(2,3-dimethyl-6-nitrophenyl)acetamide process2->product2 process3 Hydrolysis Reaction (Reflux, 1-2 hrs) product2->process3 reagent3 70% H₂SO₄ reagent3->process3 product3 This compound process3->product3

Caption: Synthetic pathway for this compound.

Signaling Pathways and Logical Relationships

The regioselectivity of the nitration step is governed by the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho, para-director and an activating group (though less so than an amino group). The two methyl groups are also ortho, para-directors and weakly activating. The positions ortho and para to the acetamido group are C2, C4, and C6. The C2 position is already substituted with a methyl group. The C4 position is para to the acetamido group and ortho to the C3-methyl group. The C6 position is ortho to the acetamido group. Due to steric hindrance from the adjacent methyl group at C2, electrophilic attack at the C6 position is favored over the C4 position, leading to the desired this compound as the major product.

Regioselectivity Start N-(2,3-dimethylphenyl)acetamide Positions Potential Nitration Sites (ortho/para to -NHCOCH₃) Start->Positions C4 C4 Position Positions->C4 para C6 C6 Position Positions->C6 ortho MinorProduct 2,3-Dimethyl-4-nitroaniline (Minor Product) C4->MinorProduct Disfavored MajorProduct This compound (Major Product) C6->MajorProduct Favored StericHindrance Steric Hindrance from C2-Methyl StericHindrance->C4

Caption: Regioselectivity of the nitration reaction.

Application Note: 1H NMR Spectroscopic Analysis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation for the ¹H NMR spectrum of 2,3-Dimethyl-6-nitroaniline, a key intermediate in various synthetic applications. The provided data and methodologies are intended to support researchers in quality control, reaction monitoring, and structural verification.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.75Doublet (d)1H9.0Ar-H
7.15Broad Singlet (br s)2H--NH₂
6.50Doublet (d)1H8.7Ar-H
2.30Singlet (s)3H-Ar-CH₃
2.10Singlet (s)3H-Ar-CH₃

Note: Data sourced from publicly available spectra.[1]

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-64 (adjust based on sample concentration).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-10 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to determine the spin-spin splitting patterns.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for 1H NMR analysis.

Structural Interpretation

The ¹H NMR spectrum of this compound shows distinct signals that correspond to the protons in the molecule. The two singlets at 2.10 and 2.30 ppm, each integrating to 3H, are assigned to the two methyl groups attached to the aromatic ring. The broad singlet at 7.15 ppm, integrating to 2H, is characteristic of the amine (-NH₂) protons. The two doublets in the aromatic region at 6.50 and 7.75 ppm, each integrating to 1H, are assigned to the two aromatic protons. The coupling constants of 8.7 and 9.0 Hz are typical for ortho-coupling between adjacent aromatic protons, confirming their positions on the benzene ring. This spectral data is consistent with the structure of this compound.

References

Application Note: 13C NMR Analysis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its structural characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. This application note provides a detailed protocol for the 13C NMR analysis of this compound, including predicted spectral data and experimental workflow.

Predicted 13C NMR Data

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-NH2)~149Attached to the electron-donating amino group, shifted downfield.
C2 (C-CH3)~127Attached to a methyl group and adjacent to the amino group.
C3 (C-CH3)~133Attached to a methyl group and in proximity to the nitro group.
C4~118Aromatic CH, influenced by adjacent methyl and nitro groups.
C5~114Aromatic CH, influenced by the amino group.
C6 (C-NO2)~152Attached to the strongly electron-withdrawing nitro group, significantly downfield.
2-CH3~13Typical chemical shift for an aromatic methyl group.
3-CH3~19Typical chemical shift for an aromatic methyl group.

Note: These are predicted values and may differ from experimental results. The assignments are based on established substituent effects in aromatic systems.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition of 13C NMR Spectrum

  • Set up a standard proton-decoupled 13C NMR experiment.

  • Typical acquisition parameters for a mid-field spectrometer (e.g., 400 MHz for protons) would be:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Initiate the data acquisition.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0 ppm.

  • Integrate the peaks if desired, although integration in 13C NMR is generally not as straightforwardly quantitative as in 1H NMR without specific experimental setups.

  • Perform peak picking to identify the chemical shifts of all signals.

Visualizations

molecular_structure Molecular Structure of this compound cluster_ring C1 C1-NH2 C2 C2-CH3 C1->C2 N1 N1 C1->N1 NH2 C3 C3-CH3 C2->C3 CH3_2 2-CH3 C2->CH3_2 CH3 C4 C4-H C3->C4 CH3_3 3-CH3 C3->CH3_3 CH3 C5 C5-H C4->C5 C6 C6-NO2 C5->C6 C6->C1 N2 N2 C6->N2 NO2

Caption: Numbered carbon atoms in this compound.

experimental_workflow 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate peak_pick Peak Picking calibrate->peak_pick

Caption: Workflow for 13C NMR analysis.

Application Notes and Protocols for the Spectroscopic Analysis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of 2,3-Dimethyl-6-nitroaniline, a valuable intermediate in organic synthesis. The following sections present key spectroscopic data and standardized protocols for the analysis of this compound using various techniques, including UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, purity assessment, and structural elucidation of the compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75d, J=9.0Hz1HAr-H
7.15br s2H-NH₂
6.50d, J=8.7Hz1HAr-H
2.30s3HAr-CH₃
2.10s3HAr-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Expected ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~148-152C-NO₂
~145-149C-NH₂
~130-135C-CH₃
~125-130C-CH₃
~115-125Ar-C
~110-120Ar-C
~18-22Ar-CH₃
~12-16Ar-CH₃

Note: These are expected chemical shift ranges based on the analysis of similar substituted nitroanilines. Actual experimental values may vary.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3500N-H stretch (asymmetric)Primary Amine (-NH₂)
3300 - 3400N-H stretch (symmetric)Primary Amine (-NH₂)
1600 - 1650N-H bendPrimary Amine (-NH₂)
1500 - 1550N-O stretch (asymmetric)Nitro group (-NO₂)
1330 - 1370N-O stretch (symmetric)Nitro group (-NO₂)
2850 - 3000C-H stretchMethyl groups (-CH₃)
1450 - 1600C=C stretchAromatic ring

Note: These are expected absorption ranges. The exact peak positions can be influenced by the molecular environment.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
166.07[M]⁺
167.08[M+H]⁺
189.06[M+Na]⁺

Molecular Formula: C₈H₁₀N₂O₂. Monoisotopic Mass: 166.0742 g/mol .[1]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound, which is characteristic of its electronic structure.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample across a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For nitroanilines, characteristic absorptions are expected in the UV and visible regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press for KBr pellets or an ATR-FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=C, and N-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the chemical shifts, signal integrations, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1-10 µg/mL).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the appropriate ionization parameters (e.g., spray voltage, capillary temperature).

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Final Characterization Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax Determination UV_Vis->UV_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure_Confirmation Structure Confirmation of This compound UV_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_techniques Spectroscopic Methods cluster_information Derived Structural Information Compound This compound UV_Vis UV-Vis Compound->UV_Vis FTIR FTIR Compound->FTIR NMR NMR Compound->NMR MS MS Compound->MS Electronic_Transitions Electronic Transitions (Conjugated System) UV_Vis->Electronic_Transitions Functional_Groups Functional Groups (-NH₂, -NO₂, Ar, -CH₃) FTIR->Functional_Groups Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Molecular_Formula Molecular Formula & Molecular Weight MS->Molecular_Formula

References

Application Notes and Protocols for the Analytical Characterization of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2,3-Dimethyl-6-nitroaniline. The following sections detail the experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical guide for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and quality for research and development purposes.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the purity assessment and quantification of this compound. This method offers high resolution, sensitivity, and accuracy for separating the target analyte from potential impurities.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of this compound. These values are based on methods developed for similar nitroaromatic compounds and represent achievable targets for a validated method.

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
    - Repeatability< 1.0%
    - Intermediate Precision< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade, for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of methanol. Further dilute with the mobile phase if necessary to fall within the calibration range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Blank, Standards, & Sample prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides excellent separation and structural information, making it ideal for impurity profiling and confirmation of identity.

Quantitative Data Summary

The following table presents typical performance characteristics for a GC-MS method for analyzing substituted nitroanilines.

ParameterTypical Performance
Linearity (r²) ≥ 0.998
Range 0.1 - 20 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD)
    - Repeatability< 5.0%
    - Intermediate Precision< 7.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Acetone (GC grade)

  • This compound reference standard

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40 - 400

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of the solvent. Further dilute 1 mL of this solution to 10 mL.

5. Analysis Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Perform a blank run with the solvent to check for system cleanliness.

  • Inject the standard solutions to build a calibration curve and determine the retention time and mass spectrum of the analyte.

  • Inject the sample solution.

  • Identify this compound in the sample by matching the retention time and the mass spectrum with the reference standard.

  • Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep Dissolve Sample & Standards injection Injection prep->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection identification Identify by RT & Mass Spectrum detection->identification quantification Quantify using Calibration Curve identification->quantification

GC-MS Analysis Workflow

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbons.

¹H NMR (Proton NMR) Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Chemical Shifts (δ): The aromatic protons are expected to appear in the range of δ 6.5-8.0 ppm. The methyl protons will appear upfield, typically in the range of δ 2.0-2.5 ppm. The amine (-NH₂) protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

    • Integration: The integral of each signal is proportional to the number of protons it represents.

    • Splitting Patterns (Multiplicity): The coupling between adjacent non-equivalent protons will result in splitting of the signals (e.g., singlet, doublet, triplet).

¹³C NMR (Carbon-13 NMR) Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing: Process the FID as described for ¹H NMR.

  • Spectral Interpretation:

    • Chemical Shifts (δ): Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbons of the methyl groups will appear at higher field (δ 15-30 ppm). The carbon attached to the nitro group will be downfield shifted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify characteristic absorption bands for the functional groups in this compound:

    • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.

    • C-H stretching (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

    • N-O stretching (nitro group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1335-1385 cm⁻¹.

    • C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

Spectroscopic_Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_output Final Output sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir nmr_data Chemical Shifts, Integration, Splitting Patterns nmr->nmr_data ftir_data Characteristic Absorption Bands ftir->ftir_data structure Structural Elucidation and Confirmation nmr_data->structure ftir_data->structure

Spectroscopic Analysis Workflow

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-layer chromatography (TLC) is a versatile, rapid, and cost-effective analytical technique widely used for the separation, identification, and purity assessment of organic compounds. This document provides detailed application notes and a comprehensive protocol for the analysis of 2,3-Dimethyl-6-nitroaniline using TLC. This compound is an aromatic amine derivative, and its analysis is crucial in synthetic chemistry and drug development for monitoring reaction progress, identifying impurities, and confirming product identity.

The protocol herein is established based on the general principles of chromatography for nitroaniline and aromatic amine compounds. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For non-polar compounds, a non-polar mobile phase is used, while for polar compounds, a more polar mobile phase is required.

Principle of Separation

In this TLC method, a silica gel plate serves as the stationary phase, which is a polar adsorbent. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. The separation of this compound from a mixture is achieved based on its polarity. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further up the plate, yielding a higher Rf value. The choice of the mobile phase is critical for achieving optimal separation.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for performing TLC analysis of this compound.

3.1. Materials and Reagents

  • TLC Plates: Pre-coated silica gel 60 F254 plates.

  • Sample: this compound.

  • Solvents for Sample Preparation: Dichloromethane or Ethyl Acetate (analytical grade).

  • Mobile Phase Solvents: n-Hexane, Ethyl Acetate, Toluene (analytical grade).

  • Apparatus:

    • TLC developing chamber with a lid.

    • Capillary tubes for spotting.

    • Pencil.

    • Ruler.

    • Forceps.

    • UV lamp (254 nm and 365 nm).

    • Fume hood.

    • Heating device (hot plate or heat gun).

    • Glass vials.

3.2. Sample Preparation

  • Prepare a stock solution of this compound by dissolving approximately 1-2 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[1][2]

  • Ensure the sample is fully dissolved. If analyzing a reaction mixture, dissolve a small aliquot of the mixture in a suitable solvent.

3.3. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[3] Do not scratch the silica layer.

  • Mark small, evenly spaced points on the origin line where the samples will be spotted.

  • Using a capillary tube, apply a small spot of the prepared sample solution to the marked point on the origin.[1] The spot should be as small as possible (2-3 mm in diameter) to ensure good separation.

  • Allow the solvent to evaporate completely between applications to keep the spot concentrated.

3.4. Development of the TLC Plate

  • Prepare the mobile phase by mixing the chosen solvents in the desired ratio (refer to Table 1 for suggested systems).

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[1]

  • Place a piece of filter paper in the chamber, saturate it with the mobile phase, and close the lid to allow the chamber atmosphere to become saturated with solvent vapors. This ensures better separation.

  • Carefully place the spotted TLC plate into the chamber using forceps and close the lid.[2]

  • Allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.[1]

  • Allow the plate to dry completely in a fume hood.

3.5. Visualization

  • UV Light: View the dried TLC plate under a UV lamp. This compound, being an aromatic compound, should be visible as a dark spot under short-wave UV light (254 nm) on the fluorescent background of the plate.[4] Circle the spot(s) with a pencil.

  • Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[4][5] This method is semi-destructive.

  • Chemical Staining (Optional): For enhanced visualization of nitro compounds, specific chemical stains can be used. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[6] Another option is spraying with a p-anisaldehyde solution and heating, which is a good general-purpose stain.[7]

3.6. Calculation of Rf Value

The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[8][9][10]

  • Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

Data Presentation

The selection of the mobile phase is crucial for achieving good separation. The polarity of the mobile phase should be adjusted to obtain an Rf value for the compound of interest ideally between 0.3 and 0.7.

Table 1: Suggested Mobile Phase Systems for TLC of this compound

Mobile Phase Composition (v/v)Expected PolarityAnticipated Rf Value of this compoundNotes
n-Hexane : Ethyl Acetate (9:1)LowLow (0.1 - 0.3)Good starting point for optimization.
n-Hexane : Ethyl Acetate (4:1)MediumModerate (0.3 - 0.5)Likely to provide good separation.
n-Hexane : Ethyl Acetate (1:1)HighHigh (0.5 - 0.7)May be suitable if the compound is more polar than expected.
Toluene : Ethyl Acetate (9:1)Medium-LowModerate (0.2 - 0.4)Toluene can provide different selectivity for aromatic compounds.

Note: The anticipated Rf values are estimates based on the behavior of similar nitroaniline compounds. Actual values should be determined experimentally.

Visualization and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the TLC analysis process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Spotting Spot Sample on Origin Sample_Prep->Spotting Plate_Prep TLC Plate Preparation (Draw Origin Line) Plate_Prep->Spotting Chamber_Prep Chamber Preparation (Add Mobile Phase & Saturate) Development Develop Plate in Chamber Chamber_Prep->Development Spotting->Development Drying Dry the TLC Plate Development->Drying Visualization Visualize Spots (UV Light, Iodine, etc.) Drying->Visualization Calculation Calculate Rf Value(s) Visualization->Calculation

TLC Experimental Workflow

Signaling Pathway for Chemical Visualization

This diagram illustrates the chemical transformation involved in the visualization of a nitro compound by reduction and derivatization.

Visualization_Pathway Nitro Aromatic Nitro Compound (on TLC plate, colorless) Amine Aromatic Primary Amine (colorless) Nitro->Amine Reduction (e.g., SnCl2/HCl) Diazonium Diazonium Salt (unstable) Amine->Diazonium Diazotization (NaNO2/H+) Azo_Dye Colored Azo Dye (Visible Spot) Diazonium->Azo_Dye Coupling (e.g., β-naphthol)

Chemical Visualization Pathway for Nitro Compounds

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethyl-6-nitroaniline. This method is applicable for purity assessment, impurity profiling, and quantification of this compound in various sample matrices. The described protocol utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique in analytical laboratories. While a specific validated method for this compound is not widely published, this protocol is adapted from established methods for closely related nitroaniline and dimethyl-nitroaniline isomers, providing a strong starting point for method development and validation.

Introduction

This compound is an aromatic amine that serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC method.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Solvents: HPLC grade acetonitrile and water are required. An acid modifier such as formic acid or phosphoric acid may be used to improve peak shape.[2]

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample Preparation: The sample containing this compound should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These conditions are based on methods for analogous compounds and may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Starting Composition 60:40 (v/v) Acetonitrile:Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Solution Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Ensure the final concentration is within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Development and Validation Considerations

For routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the analysis of this compound. By utilizing a standard C18 reverse-phase column and UV detection, this method can be readily implemented in most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results for its intended application in research, quality control, and drug development.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These dyes are of significant industrial importance, with applications spanning textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol, naphthol, or another aromatic amine.

2,3-Dimethyl-6-nitroaniline is a valuable starting material in the synthesis of a variety of azo dyes, particularly disperse dyes for hydrophobic fibers like polyester and nylon. The presence of the nitro group acts as an electron-withdrawing group, which can enhance the stability of the corresponding diazonium salt and influence the final color of the dye. The methyl groups can modulate the dye's solubility and affinity for textile substrates.

These application notes provide detailed protocols for the synthesis of monoazo dyes derived from this compound, along with expected quantitative data based on analogous compounds and characterization methods.

Chemical Principles

The synthesis of azo dyes from this compound follows a well-established reaction pathway:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is carried out in a cold, acidic solution (typically hydrochloric or sulfuric acid) with the addition of sodium nitrite. The acid reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the amine to form the diazonium salt. Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a naphthol or a substituted aniline. The diazonium salt undergoes an electrophilic aromatic substitution reaction with the coupling component to form the azo dye.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. These should be adapted based on the specific coupling component used.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the three-necked round-bottom flask, suspend this compound (e.g., 1.66 g, 0.01 mol) in a mixture of distilled water (20 mL) and concentrated hydrochloric acid (5 mL).

  • Stir the mixture vigorously to form a fine slurry of the amine hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in cold distilled water (10 mL).

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • The resulting solution contains the 2,3-Dimethyl-6-nitrobenzenediazonium chloride and should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool the β-naphthol solution in an ice bath to below 5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred β-naphthol solution. A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Azo Coupling with N,N-Diethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Diethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve N,N-diethylaniline (1.49 g, 0.01 mol) in a mixture of ethanol (20 mL) and a small amount of hydrochloric acid to aid dissolution.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred N,N-diethylaniline solution.

  • Add a saturated solution of sodium acetate to neutralize the mineral acid and facilitate the coupling reaction. The pH should be adjusted to be slightly acidic (pH 4-5).

  • Continue stirring the mixture in the ice bath for 1-2 hours.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with a cold ethanol-water mixture and then with cold water.

  • Dry the product.

Data Presentation

The following tables summarize expected quantitative data for monoazo disperse dyes synthesized from this compound based on data from analogous nitroaniline-derived dyes.

Table 1: Synthesis and Physical Properties of Azo Dyes Derived from this compound

Dye IDCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)Expected Color
Dye 1 β-NaphtholC₁₈H₁₅N₃O₃321.3380-90>250Red to Maroon
Dye 2 N,N-DiethylanilineC₁₈H₂₂N₄O₂326.4075-85150-160Orange to Red
Dye 3 PhenolC₁₄H₁₃N₃O₃271.2770-80180-190Yellow to Orange
Dye 4 ResorcinolC₁₄H₁₃N₃O₄287.2785-95>270Brownish-Red

Table 2: Spectral Properties of Azo Dyes Derived from this compound in Ethanol

Dye IDCoupling ComponentExpected λmax (nm)Expected Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
Dye 1 β-Naphthol480 - 52020,000 - 30,000
Dye 2 N,N-Diethylaniline450 - 49025,000 - 35,000
Dye 3 Phenol400 - 43015,000 - 25,000
Dye 4 Resorcinol420 - 45018,000 - 28,000

Visualizations

The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.

Dye_Synthesis_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_workup Work-up & Purification Amine This compound Diazonium 2,3-Dimethyl-6-nitrobenzenediazonium Salt Amine->Diazonium 0-5 °C Acid HCl / H₂SO₄ Acid->Diazonium Nitrite NaNO₂ Nitrite->Diazonium AzoDye Azo Dye Diazonium->AzoDye Immediate Use Coupler Coupling Component (e.g., β-Naphthol) Coupler->AzoDye 0-5 °C, Alkaline/Slightly Acidic Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PureDye Pure Azo Dye Drying->PureDye

Caption: General workflow for the synthesis of azo dyes.

Diazotization_Mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway NaNO2 NaNO₂ HONO HNO₂ (Nitrous Acid) NaNO2->HONO HCl HCl HCl->HONO NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺, - H₂O Amine Ar-NH₂ (this compound) Intermediate Ar-NH₂⁺-NO Amine->Intermediate + NO⁺ Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate->Diazonium Rearrangement & -H₂O

Caption: Simplified mechanism of the diazotization reaction.

Azo_Coupling_Mechanism Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate Sigma Complex Diazonium->Intermediate Electrophilic Attack Coupler Coupling Component (e.g., Phenol) Coupler->Intermediate AzoDye Azo Dye (Ar-N=N-Coupler) Intermediate->AzoDye - H⁺

Caption: General mechanism of the azo coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,3-Dimethyl-6-nitroaniline. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The synthesis of this compound typically starts from 2,3-dimethylaniline. Another approach involves the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.[1]

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include controlling the regioselectivity of the nitration to favor the 6-nitro isomer over other isomers like the 4-nitro product, preventing over-nitration, and effectively purifying the final product from byproducts and starting material.[1][2]

Q3: Why is temperature control so critical during the nitration step?

Nitration reactions are highly exothermic. Poor temperature control can lead to an increased rate of reaction, promoting the formation of unwanted side products and potentially leading to unsafe reaction conditions. Maintaining a low temperature, typically between 5°C and 10°C, is crucial for achieving high selectivity and yield.[3]

Q4: How can I purify the crude this compound?

Purification is commonly achieved through column chromatography using a silica gel stationary phase and a mobile phase such as a mixture of dichloromethane and hexane.[1] Recrystallization from a suitable solvent like ethanol is another effective method for purification.

Experimental Protocols

Synthesis of this compound via Nitration of 2,3-Dimethylaniline

This protocol is adapted from general procedures for the nitration of substituted anilines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethylaniline121.1812.12 g0.10
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.017.2 mL0.11
Ice-As needed-
Sodium Bicarbonate (Saturated Solution)84.01As needed-
Sodium Chloride (Saturated Solution)58.44As needed-
Anhydrous Sodium Sulfate142.04As needed-
Dichloromethane84.93As needed-
Hexane86.18As needed-

Procedure:

  • Preparation of the Aniliniuim Salt: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,3-dimethylaniline. Cool the flask in an ice-salt bath to 0-5°C. Slowly add concentrated sulfuric acid while maintaining the temperature below 20°C to form the 2,3-dimethylanilinium sulfate salt.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Cool the solution of 2,3-dimethylanilinium sulfate to 5-10°C. Add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C. The addition should take approximately 1-1.5 hours.

  • Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature. Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, which may contain a mixture of this compound and 2,3-dimethyl-4-nitroaniline, can be purified by column chromatography on silica gel using a gradient of hexane and dichloromethane to yield the pure this compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the nitrating agent is added slowly and the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC.
Loss of product during workup.Ensure complete extraction from the aqueous layer. Minimize transfers between vessels.
Formation of Multiple Isomers Incorrect reaction temperature.Maintain the reaction temperature strictly between 5-10°C to favor the formation of the 6-nitro isomer.[3]
Incorrect ratio of acids in the nitrating mixture.The ratio of sulfuric acid to nitric acid is crucial for generating the nitronium ion (NO₂⁺) and controlling the reaction. Use a well-established ratio.
Product is Dark and Oily Presence of oxidized byproducts.This can result from too high a reaction temperature. Ensure efficient cooling and slow addition of the nitrating agent.
Incomplete removal of acidic impurities.Thoroughly wash the organic extract with a saturated sodium bicarbonate solution.
Difficulty in Purification Isomers have similar polarities.Use a long chromatography column and a shallow solvent gradient to improve separation. Multiple chromatographic runs may be necessary.

Visualizing the Process

Chemical Synthesis Workflow

G Synthesis of this compound A 2,3-Dimethylaniline B Dissolve in H2SO4 (0-5 °C) A->B C 2,3-Dimethylanilinium Salt B->C E Nitration (5-10 °C) C->E D Prepare Nitrating Mixture (HNO3 + H2SO4) D->E F Reaction Mixture E->F G Quench with Ice F->G H Neutralize (NaHCO3) G->H I Extract with CH2Cl2 H->I J Wash & Dry I->J K Crude Product J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Synthesis Issues Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckTemp Verify Temperature Control (5-10 °C) LowYield->CheckTemp CheckAddition Check Reagent Addition Rate LowYield->CheckAddition CheckWorkup Review Workup Procedure LowYield->CheckWorkup CheckNeutralization Ensure Complete Neutralization ImpureProduct->CheckNeutralization SideReactions Side Reactions (e.g., 4-nitro isomer) ImpureProduct->SideReactions Solution Problem Resolved CheckTemp->Solution CheckAddition->Solution CheckWorkup->Solution OptimizeChromo Optimize Chromatography (Solvent Gradient, Column Length) OptimizeChromo->Solution CheckNeutralization->Solution SideReactions->CheckTemp SideReactions->OptimizeChromo

Caption: A logical guide to troubleshooting common synthesis problems.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dimethyl-6-nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound with a good yield?

A1: The most common and effective strategy is a three-step process:

  • Acetylation: The amino group of the starting material, 2,3-dimethylaniline, is protected by reacting it with acetic anhydride to form N-(2,3-dimethylphenyl)acetamide. This step is crucial to control the subsequent nitration reaction.

  • Nitration: The protected compound, N-(2,3-dimethylphenyl)acetamide, is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetamido group directs the incoming nitro group primarily to the para position (position 4) and the available ortho position (position 6).

  • Hydrolysis: The resulting mixture of nitro-acetamides is hydrolyzed, typically using an acid catalyst like sulfuric acid, to remove the acetyl protecting group and yield the final products, this compound and its isomer, 2,3-dimethyl-4-nitroaniline.

Q2: Why is the acetylation of 2,3-dimethylaniline necessary before nitration?

A2: The acetylation step is critical for two main reasons:

  • To prevent oxidation: The amino group (-NH₂) is highly activating and susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids). This can lead to the formation of undesirable, often tarry, byproducts and a significant reduction in yield.

  • To control regioselectivity: In a highly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. By converting the amino group to an acetamido group (-NHCOCH₃), which is an ortho, para-directing group, the formation of the desired ortho-nitro product is favored.

Q3: What are the main byproducts in this synthesis, and how can their formation be minimized?

A3: The primary byproduct is the isomeric 2,3-dimethyl-4-nitroaniline. The formation of this isomer is a result of the directing effects of the acetamido and methyl groups on the aromatic ring. To a lesser extent, dinitrated products and oxidation byproducts can also form. Minimizing byproduct formation can be achieved by:

  • Strict temperature control: Maintaining a low temperature (typically 0-10°C) during the addition of the nitrating mixture is essential to control the reaction rate and improve selectivity.

  • Optimizing the nitrating agent ratio: The ratio of sulfuric acid to nitric acid can influence the regioselectivity.

  • Slow addition of reagents: The nitrating mixture should be added dropwise to the solution of N-(2,3-dimethylphenyl)acetamide with efficient stirring to prevent localized overheating and side reactions.

Q4: I am having trouble separating this compound from its 4-nitro isomer. What are the recommended purification methods?

A4: The separation of these isomers can be challenging due to their similar polarities. The most effective method is typically column chromatography . A silica gel column with a non-polar eluent system, such as a mixture of hexane and dichloromethane, can effectively separate the two isomers. Fractional crystallization can also be attempted, but it is often less efficient for closely related isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete acetylation of the starting material. - Oxidation of the aniline during nitration. - Incomplete hydrolysis of the nitro-acetamide. - Loss of product during workup and purification.- Ensure the acetylation reaction goes to completion by using a slight excess of acetic anhydride and allowing for sufficient reaction time. - Maintain a low temperature (0-10°C) during the nitration step. - Ensure complete hydrolysis by using appropriate acid concentration and reaction time. - Carefully perform extraction and purification steps to minimize mechanical losses.
High proportion of the 4-nitro isomer - The directing effects of the substituents inherently lead to a mixture of isomers. - Reaction temperature during nitration may be too high.- While the formation of the 4-nitro isomer is unavoidable, maintaining a low and consistent temperature during nitration can help to maximize the proportion of the 6-nitro isomer. - Optimize the nitrating agent ratio; a higher proportion of sulfuric acid can sometimes influence regioselectivity.
Formation of dark, tarry byproducts - Oxidation of the aromatic ring by the nitrating agent. - Reaction temperature is too high.- Ensure the amino group is fully protected before nitration. - Add the nitrating mixture slowly and with vigorous stirring to avoid localized high temperatures. - Maintain the reaction temperature below 10°C.
Incomplete hydrolysis of the N-acetyl group - Insufficient concentration of the acid catalyst. - Inadequate reaction time or temperature for the hydrolysis step.- Use a sufficiently concentrated acid solution for hydrolysis (e.g., 60% H₂SO₄). - Ensure the reaction is heated to reflux for an adequate amount of time (e.g., 1 hour) to drive the hydrolysis to completion.[1]
Difficulty in isolating the product after neutralization - The product may be partially soluble in the aqueous layer. - Insufficient extraction with the organic solvent.- Ensure the reaction mixture is cooled before extraction to reduce the solubility of the product in the aqueous phase. - Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate to ensure complete removal of the product from the aqueous layer.[1]

Experimental Protocols

Step 1: Acetylation of 2,3-Dimethylaniline
  • In a round-bottom flask, dissolve 2,3-dimethylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into ice-water to precipitate the N-(2,3-dimethylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(2,3-dimethylphenyl)acetamide
  • In a flask, dissolve the dried N-(2,3-dimethylphenyl)acetamide in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at a low temperature for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitro-acetamides.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 3: Hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide
  • To a solution of the mixed nitro-acetamides, add a 60% sulfuric acid solution.[1]

  • Heat the mixture to reflux and maintain for 1 hour.[1]

  • Cool the reaction mixture to room temperature and then dilute with ice water.[1]

  • Neutralize the solution with a 2N NaOH solution.[1]

  • Extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic phases, wash with saturated NaHCO₃ solution and then with saturated NaCl solution.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography (e.g., 10% CH₂Cl₂/hexane) to separate this compound from the 2,3-dimethyl-4-nitroaniline isomer.[1]

Quantitative Data

The yield of this compound is highly dependent on controlling the reaction conditions, particularly during the nitration step. Below is a table summarizing typical yields obtained in a related synthesis of 2-methyl-4(6)-nitroaniline, which highlights the influence of reaction conditions on isomer distribution.

Starting MaterialReaction StepKey ParametersProduct(s)Yield (%)Reference
N-(2,3-dimethyl-6-nitrophenyl)acetamideHydrolysis & Purification60% H₂SO₄, reflux 1h, column chromatographyThis compound43%[1]
"""2,3-dimethyl-4-nitroaniline12%[1]
2-toluidineAcylation, Nitration, HydrolysisAcylation: 100-105°C; Nitration: 10-12°C; Hydrolysis: reflux 3h2-methyl-6-nitroaniline44.75%[2]
"""2-methyl-4-nitroaniline27.72%[2]

Note: Data for 2-toluidine is provided as an illustrative example of how reaction conditions affect the yield of isomeric nitroanilines.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis & Purification start 2,3-Dimethylaniline reagent1 Acetic Anhydride, Acetic Acid start->reagent1 process1 Reflux reagent1->process1 product1 N-(2,3-dimethylphenyl)acetamide process1->product1 reagent2 Conc. HNO3 / Conc. H2SO4 (0-10°C) product1->reagent2 process2 Nitration reagent2->process2 product2 Mixture of Nitro-acetamides process2->product2 reagent3 60% H2SO4, Reflux product2->reagent3 process3 Hydrolysis reagent3->process3 product3 Mixture of Nitroaniline Isomers process3->product3 workup Neutralization & Extraction product3->workup purification Column Chromatography workup->purification final_product This compound purification->final_product byproduct 2,3-Dimethyl-4-nitroaniline purification->byproduct

Caption: A flowchart illustrating the three main stages of this compound synthesis.

signaling_pathway Factors Influencing Yield and Purity yield_purity Yield & Purity of This compound acetylation Acetylation Efficiency acetylation->yield_purity high_yield Increased Yield acetylation->high_yield nitration Nitration Conditions nitration->yield_purity temperature Temperature Control (0-10°C) nitration->temperature reagent_ratio Nitrating Agent Ratio (H2SO4:HNO3) nitration->reagent_ratio addition_rate Reagent Addition Rate nitration->addition_rate hydrolysis Hydrolysis Efficiency hydrolysis->yield_purity hydrolysis->high_yield purification Purification Method purification->yield_purity column Column Chromatography purification->column fractional_crystallization Fractional Crystallization purification->fractional_crystallization temperature->high_yield low_yield Decreased Yield temperature->low_yield isomer_formation Isomer Formation temperature->isomer_formation high_purity Increased Purity reagent_ratio->high_purity column->high_purity

Caption: A diagram showing the key factors that affect the final yield and purity of the synthesis.

References

Technical Support Center: Purification of Crude 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Dimethyl-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the nitration reaction, and positional isomers. A significant isomeric impurity is 2,3-dimethyl-4-nitroaniline.[1] Residual acids, such as sulfuric and nitric acid from the synthesis, may also be present.[2]

Q2: What are the recommended initial purification steps for crude this compound?

A2: An initial wash of the crude product is recommended to remove residual acids and other water-soluble impurities. This typically involves washing the crude solid with a cold, dilute aqueous acid solution (e.g., 50% sulfuric acid), followed by washing with cold water until the filtrate is neutral.[2] A subsequent wash with a dilute sodium bicarbonate solution can help neutralize any remaining acidity.[2]

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques are column chromatography and recrystallization.[1][3] Column chromatography is particularly useful for separating closely related isomers.[1][4] Recrystallization is effective for removing less soluble or more soluble impurities.

Q4: How can I effectively remove colored impurities from my product?

A4: Colored impurities, often arising from oxidation byproducts or residual nitrating agents, can typically be removed by recrystallization.[2] In cases of persistent color, treatment with activated charcoal during the recrystallization process can be effective, though it may lead to some product loss.[4]

Q5: My purified this compound has a low melting point. What could be the cause?

A5: A depressed melting point is a strong indication of the presence of impurities.[2] Common culprits include residual solvents, starting materials, or isomeric impurities that were not fully removed during purification. Further purification by recrystallization or chromatography is recommended. The reported melting point for this compound is 117-120 °C.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. Improper solvent choice (the compound is not soluble enough).Select a different solvent or use a solvent mixture. This compound is soluble in ethanol, acetone, and water.[1]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated.Use a lower-boiling point solvent. Try cooling the solution more slowly. Add a seed crystal of the pure compound to induce crystallization.[4]
No crystals form upon cooling. The solution is too dilute. The compound is highly soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound is less soluble at room temperature.[4]
Low recovery of purified product. Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Cool the filtrate in an ice bath to maximize crystal formation.[2][4]
Product is still impure after recrystallization. The chosen solvent is not effective at separating the specific impurities present. Isomeric impurities have very similar solubility profiles.Try a different recrystallization solvent or a solvent mixture. Consider using column chromatography for isomer separation.[5]
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on Thin Layer Chromatography (TLC). The solvent system is not optimal.Test a variety of solvent systems with different polarities. For nitroanilines, mixtures of hexanes and ethyl acetate or dichloromethane are often effective.[1][4]
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution may be necessary to elute the compound.[4]
The product is eluting too quickly with poor separation. The eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.[5]
Streaking or tailing of spots on TLC or broad peaks in column. The sample is overloaded. The compound is interacting strongly with the stationary phase.Load a smaller amount of the crude product onto the column. Add a small percentage of a modifier like triethylamine to the eluent to reduce interactions with the silica gel.[5]
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating to identify a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.[2]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.[2]

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. Determine the optimal eluent system by running TLC plates with various solvent mixtures (e.g., dichloromethane/hexane). A common starting point is a low percentage of a polar solvent in a non-polar solvent. For this compound, a 10% dichloromethane in hexane mixture has been used successfully.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow crude Crude this compound wash Aqueous Wash (Dilute Acid, Water, Bicarbonate) crude->wash washed_crude Washed Crude Product wash->washed_crude reax Recrystallization washed_crude->reax column Column Chromatography washed_crude->column pure_reax Pure Product reax->pure_reax pure_column Pure Product column->pure_column analysis Purity Analysis (TLC, Melting Point, NMR) pure_reax->analysis pure_column->analysis

Caption: A general experimental workflow for the purification of crude this compound.

References

Recrystallization of 2,3-Dimethyl-6-nitroaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,3-Dimethyl-6-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature but only sparingly at lower temperatures. For aromatic amines like this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures of these with water can be suitable candidates.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q2: How can I prevent the "oiling out" of my compound?

A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue.[2][3][4] This can be caused by a high concentration of impurities or if the solution is cooled too rapidly.[2][3] To prevent this, try reheating the solution, adding more solvent, and allowing it to cool down at a slower rate.[2] Using a seed crystal can also help induce proper crystallization.[3]

Q3: What should I do if no crystals form upon cooling?

A3: A lack of crystal formation may indicate that the solution is not saturated.[2] You can try to induce crystallization by evaporating some of the solvent to increase the concentration.[2][5] Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also initiate crystallization.[2][6]

Q4: My crystal yield is very low. How can I improve it?

A4: A poor crystal yield can result from using an excessive amount of solvent or not cooling the solution to a sufficiently low temperature.[2] To improve the yield, you can evaporate the excess solvent to concentrate the solution.[2] Ensure the solution is cooled in an ice bath to maximize crystal formation before filtration.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing - Solution is too concentrated.- Cooling rate is too fast.- High level of impurities.[2][3]- Reheat the mixture and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]- Use a seed crystal to induce crystallization.[3]
No crystal formation after cooling - The solution is not saturated (too much solvent was used).[2][5]- Evaporate some of the solvent to increase the concentration.[2][5]- Induce crystallization by scratching the inner surface of the flask with a glass rod.[2][6]- Add a small seed crystal of the pure compound.[2][6]
Low recovery of purified product - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]
Colored impurities remain in the crystals - The impurity has similar solubility to the product.- The colored impurity is adsorbed onto the surface of the crystals.- Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, water) to each test tube.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be tested.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper to remove the impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[4]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Room Temperature
Boiling Point
Room Temperature
Boiling Point
Room Temperature
Boiling Point

Visualization

The following flowchart illustrates a systematic approach to troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Formed observe->no_crystals No oiling_out Compound 'Oils Out' observe->oiling_out Oil Formed low_yield Low Crystal Yield crystals_ok->low_yield Low Yield? induce Induce Crystallization (Scratch/Seed) no_crystals->induce concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent check_solvent Re-evaluate Solvent Choice oiling_out->check_solvent low_yield->concentrate induce->observe concentrate->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->observe check_solvent->start

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Purification of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Dimethyl-6-nitroaniline.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue: Poor separation of this compound from its isomer, 2,3-Dimethyl-4-nitroaniline.

Possible Cause Suggested Solution
Inappropriate Solvent System Polarity: The polarity of the eluent may not be optimal for resolving the isomers.Solvent System Optimization: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and dichloromethane. A reported successful system is 10% dichloromethane in hexane.[1] You can also try other solvent systems like hexane/ethyl acetate.
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Decrease the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Irregular Column Packing: The silica gel is not packed uniformly, leading to channeling and poor separation.Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid cracks or channels. The "wet" or "slurry" packing method is generally preferred.
Compound Degradation on Silica Gel: Aromatic amines can sometimes interact with the acidic surface of silica gel, leading to streaking or degradation.[2]Use a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[2] Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina.[2]
Recrystallization Troubleshooting

Issue: Difficulty in obtaining pure crystals of this compound.

Possible Cause Suggested Solution
Inappropriate Solvent Choice: The solvent may be too good (dissolves the compound at room temperature) or too poor (does not dissolve the compound even when hot).Solvent Screening: Test the solubility of a small amount of the crude product in various solvents such as ethanol, methanol, acetone, or toluene. A good recrystallization solvent will dissolve the compound when hot but not when cold. This compound is known to be soluble in ethanol and acetone.[1]
"Oiling Out" of the Product: The compound separates as a liquid oil instead of forming solid crystals upon cooling.Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a Seed Crystal: Introduce a small, pure crystal of the product to induce crystallization. Use a Co-solvent System: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Heat to clarify and then cool slowly. For example, an ethanol/water mixture can be effective.
Low Recovery of Purified Product: A significant amount of the product is lost during the recrystallization process.Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution. Ensure Complete Crystallization: Allow sufficient time for crystallization at room temperature and then in an ice bath. Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Persistent Color in Crystals: The purified crystals retain a yellow or brownish color.Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data on Purification Methods

The following table summarizes data related to the purification of this compound.

Purification Method Key Parameters Yield Purity Primary Impurity Removed Reference
Column ChromatographyStationary Phase: Silica Gel Mobile Phase: 10% Dichloromethane in Hexane43% (from synthesis)Not explicitly stated, but sufficient for characterization (¹H NMR data provided).2,3-Dimethyl-4-nitroaniline[1]
RecrystallizationSolvent: MethanolNot specified for this compound, but a related compound, 2,4-dimethyl-6-nitroaniline, was obtained with an 82.5% yield from synthesis and then recrystallized.Not explicitly stated, but crystals were suitable for X-ray analysis.Not specified.[3]

Experimental Protocols

Column Chromatography for Purification of this compound

This protocol is based on a documented procedure for the separation of this compound from its 4-nitro isomer.[1]

  • Column Preparation:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the column with the silica gel slurry, ensuring a uniform and crack-free stationary phase.

    • Allow the excess hexane to drain until the solvent level is just above the silica gel surface. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin eluting the column with a 10% dichloromethane in hexane solution.

    • Collect fractions in separate test tubes.

    • Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product. The isomers should have different Rf values.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization of a Nitroaniline Compound

This is a general protocol that can be adapted for this compound using a suitable solvent like ethanol or methanol.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should completely dissolve.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is the isomeric byproduct, 2,3-Dimethyl-4-nitroaniline, which is often formed during the nitration step of the synthesis.[1] Other potential impurities include unreacted starting materials, such as N-(2,3-dimethyl-6-nitrophenyl)acetamide, and residual acids or bases from the workup.

Q2: My this compound is a dark oil and won't solidify. What should I do?

A2: The oily nature may be due to the presence of significant impurities that are depressing the melting point. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. The resulting partially purified material should then be more amenable to recrystallization to obtain a pure, solid product.

Q3: I am seeing significant streaking of my compound on the TLC plate during analysis. What could be the cause?

A3: Streaking on a silica gel TLC plate is often due to the basic nature of the aniline functional group interacting strongly with the acidic silica gel. To resolve this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your TLC developing solvent. This will neutralize the acidic sites on the silica and should result in more defined spots.

Q4: Can I use acid-base extraction to purify this compound?

A4: While acid-base extraction is a common method for purifying amines, its effectiveness for this compound may be limited. The nitro group reduces the basicity of the aniline, making it more difficult to protonate and extract into an aqueous acidic phase. Furthermore, the two methyl groups increase its lipophilicity. However, a wash with a dilute acid solution could potentially remove more basic impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can show the absence of impurities. The melting point of the purified compound should be sharp and match the literature value. For a more definitive confirmation of purity and structure, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are recommended.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound (with impurities) column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (Optional) pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product analytical_techniques Purity & Structure Confirmation (TLC, MP, NMR, MS) pure_product->analytical_techniques

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Purification Issue Encountered poor_separation Poor Separation of Isomers? start->poor_separation no_crystals No Crystals or Oiling Out? start->no_crystals optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes reduce_load Reduce Sample Load poor_separation->reduce_load Yes check_packing Check Column Packing poor_separation->check_packing Yes screen_solvents Screen Different Solvents no_crystals->screen_solvents Yes slow_cooling Ensure Slow Cooling no_crystals->slow_cooling Yes seed_crystal Use Seed Crystal no_crystals->seed_crystal Yes

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Purification of 2,3-Dimethyl-6-nitroaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for the purification of 2,3-Dimethyl-6-nitroaniline using column chromatography. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to assist researchers, scientists, and drug development professionals in their laboratory work.

Experimental Protocol

A detailed methodology for the purification of this compound by column chromatography is provided below. This protocol is a starting point and may require optimization based on the specific crude sample composition.

Objective: To purify this compound from a reaction mixture or crude sample.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Dichloromethane (CH2Cl2) or Ethyl Acetate

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Selection of Mobile Phase (Eluent):

    • The polarity of the eluent is critical for good separation. A common mobile phase for separating moderately polar compounds like nitroanilines is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane and dichloromethane (or ethyl acetate). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.[2]

    • A reported mobile phase for the purification of this compound is 10% Dichloromethane in Hexane.[3]

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

    • Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry. [1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the concentrated sample solution evenly onto the top of the sand layer using a pipette.[4]

    • Alternatively, for samples not readily soluble in the eluent, a "dry loading" method can be used. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Once the sample has been loaded, carefully add the mobile phase to the top of the column.

    • Begin elution by opening the stopcock and collecting the eluent in fractions (e.g., in test tubes or small flasks).[4]

    • Start with the determined mobile phase (e.g., 10% CH2Cl2 in hexane). If the separation is not progressing, the polarity of the mobile phase can be gradually increased (gradient elution).[6]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to determine which ones contain the purified this compound.[4]

    • Spot each fraction on a TLC plate alongside a spot of the original crude mixture.

    • Fractions containing only the spot corresponding to the desired product are considered pure.

  • Isolation of Purified Compound:

    • Combine the pure fractions containing this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[1][7]
Mobile Phase 10% Dichloromethane in HexaneThis is a suggested starting point; optimization using TLC is recommended.[3]
Target Rf on TLC ~0.2 - 0.4Provides good separation on the column.[2]
Sample Loading Wet or Dry LoadingDry loading is preferred for samples with low solubility in the eluent.[5]
Elution Mode Isocratic or GradientStart with isocratic; switch to gradient if separation is difficult.[6]

Experimental Workflow Diagram

experimental_workflow Purification of this compound Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (by TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Guide

Q1: The compound is not moving down the column, or is moving too slowly.

A1: This indicates that the mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/dichloromethane system, slowly increase the percentage of dichloromethane.[6] This can be done in a stepwise gradient.

Q2: All the compounds are coming off the column at once in the first few fractions.

A2: This suggests the mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane). Re-optimize the solvent system using TLC to find a composition that gives better separation.

Q3: The separation between the desired compound and impurities is poor.

A3: This can be due to several factors:

  • Improper Column Packing: Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed evenly.[1]

  • Column Overloading: Loading too much crude sample can exceed the separation capacity of the column. Use an appropriate amount of silica gel for the amount of sample.

  • Suboptimal Mobile Phase: The chosen eluent may not be selective enough for the compounds being separated. Test different solvent systems using TLC.

Q4: The collected fractions show streaking or tailing on the TLC plate.

A4: This can be caused by:

  • Sample Overloading on TLC Plate: Spot a more dilute sample on the TLC plate.

  • Compound Interaction with Silica: Some basic compounds like anilines can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a competing base, such as triethylamine (~1%), to the mobile phase can mitigate this issue.[7]

  • Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak. Ensure the sample is fully dissolved before loading.

Q5: The color of the compound band is spreading out or fading during elution.

A5: This could indicate:

  • Compound Decomposition: The compound may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if new spots appear.[6] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.[2][6]

  • Very Slow Elution: If the elution is too slow, diffusion can cause the bands to broaden. Optimize the flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of this compound?

A1: Nitroanilines are typically yellow to orange crystalline solids. The purified fractions containing the compound should be colored.

Q2: How do I know how much silica gel to use?

A2: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample to be purified. The exact ratio depends on the difficulty of the separation.

Q3: Can I reuse my chromatography column?

A3: It is generally not recommended to reuse a packed column for different compounds as it can lead to cross-contamination. For purifying batches of the same compound, it may be possible if the column is thoroughly flushed, but fresh packing is always preferred for optimal results.

Q4: My compound is soluble in ethanol and acetone. Can I use these for my mobile phase?

A4: While this compound is soluble in these solvents, ethanol and acetone are quite polar and are typically used for washing the column after the desired compound has been eluted, not as the primary mobile phase for separation on silica gel, as they would likely elute all compounds very quickly.[3]

Q5: What safety precautions should I take?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Nitroanilines are toxic if ingested or absorbed through the skin.[4] Handle all chemicals with care and dispose of waste according to your institution's guidelines.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic route involves a two-step process. First, the starting material, 2,3-dimethylaniline, is acetylated to form N-(2,3-dimethylphenyl)acetamide. This acetamido group protects the amine functionality and directs the subsequent electrophilic nitration. The second step is the nitration of the acetanilide intermediate, followed by acidic hydrolysis to remove the acetyl group and yield the desired this compound.

Q2: What are the primary side products I should expect in this synthesis?

A2: The most significant side product is the isomeric 2,3-dimethyl-4-nitroaniline. This arises from the nitration of the N-(2,3-dimethylphenyl)acetamide intermediate at the para-position relative to the acetamido group. Other potential, though typically less abundant, side products can include dinitro derivatives and oxidation byproducts if the reaction conditions are not carefully controlled.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and purified product on a TLC plate, you can visualize the consumption of the starting material and the formation of the product and major side products. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the recommended methods for purifying the crude this compound?

A4: Column chromatography is a highly effective method for separating this compound from its primary isomer, 2,3-dimethyl-4-nitroaniline, and other impurities. A typical stationary phase is silica gel, with an eluent system such as a mixture of hexane and dichloromethane. Recrystallization from a suitable solvent system can also be used to enhance the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired this compound and a high proportion of the 2,3-dimethyl-4-nitroaniline isomer.

  • Possible Cause: Suboptimal reaction temperature during the nitration step. The regioselectivity of the nitration of N-(2,3-dimethylphenyl)acetamide is sensitive to temperature.

  • Suggested Solution: Maintain a low and consistent temperature, typically between 0 and 5 °C, during the addition of the nitrating agent. Use an ice-salt bath or a cryocooler for precise temperature control. Slower, dropwise addition of the nitrating mixture with vigorous stirring can also help to dissipate heat and maintain a uniform temperature throughout the reaction vessel.

  • Possible Cause: Incorrect ratio of nitric acid to sulfuric acid in the nitrating mixture. The composition of the mixed acid is crucial for generating the nitronium ion (NO₂⁺) and controlling the reaction's selectivity.

  • Suggested Solution: Prepare the nitrating mixture carefully by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Ensure the correct molar ratios are used as specified in the experimental protocol.

Problem 2: Presence of dinitro compounds in the product mixture.

  • Possible Cause: Use of an excessive amount of nitrating agent or prolonged reaction time. Over-nitration can occur if the reaction is allowed to proceed for too long or if there is a stoichiometric excess of the nitrating species.

  • Suggested Solution: Use a carefully measured amount of the nitrating agent, typically a slight molar excess relative to the N-(2,3-dimethylphenyl)acetamide. Monitor the reaction closely using TLC and quench the reaction promptly upon consumption of the starting material.

  • Possible Cause: Elevated reaction temperature. Higher temperatures can increase the rate of the second nitration, leading to the formation of dinitro byproducts.

  • Suggested Solution: Adhere strictly to the recommended low-temperature conditions for the nitration step.

Problem 3: Dark-colored or tarry crude product, suggesting the presence of oxidation byproducts.

  • Possible Cause: The presence of nitrous acid in the nitric acid. Nitrous acid can lead to undesired side reactions and product degradation.

  • Suggested Solution: Consider adding a small amount of urea to the nitrating mixture before its addition to the reaction. Urea reacts with and removes any residual nitrous acid.

  • Possible Cause: The methyl groups on the aromatic ring are susceptible to oxidation under harsh nitrating conditions.

  • Suggested Solution: Employ the mildest effective nitrating conditions. This includes maintaining a low temperature and avoiding a large excess of the nitrating agent.

Quantitative Data

The following table summarizes typical yields obtained from the synthesis of this compound, starting from the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.

CompoundYield (%)
This compound43%
2,3-Dimethyl-4-nitroaniline12%

Experimental Protocols

Synthesis of this compound and 2,3-Dimethyl-4-nitroaniline from N-(2,3-dimethyl-6-nitrophenyl)acetamide

  • Hydrolysis: A solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g, 1.0 equiv.) in a 60% H₂SO₄ solution (150 mL) is prepared.

  • The reaction mixture is heated to reflux temperature and maintained for 1 hour.

  • After cooling to room temperature, the solution is diluted with ice water (100 mL).

  • The mixture is then neutralized with a 2N NaOH solution.

  • Extraction: The reaction mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic phases are washed sequentially with a saturated NaHCO₃ solution (2 x 50 mL) and a saturated NaCl solution (2 x 50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography using a 10% CH₂Cl₂/hexane eluent to afford this compound and 2,3-dimethyl-4-nitroaniline.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_start cluster_issues cluster_causes_low_yield cluster_causes_dinitro cluster_causes_oxidation cluster_solutions_low_yield cluster_solutions_dinitro cluster_solutions_oxidation start Crude Product Analysis low_yield Low Yield / High Isomer Ratio start->low_yield dinitro Dinitro Compounds Present start->dinitro oxidation Oxidation Byproducts (Tarry) start->oxidation temp_high High Nitration Temperature low_yield->temp_high acid_ratio Incorrect Acid Ratio low_yield->acid_ratio excess_nitrating_agent Excess Nitrating Agent dinitro->excess_nitrating_agent long_reaction Prolonged Reaction Time dinitro->long_reaction high_temp_dinitro Elevated Temperature dinitro->high_temp_dinitro nitrous_acid Nitrous Acid Impurity oxidation->nitrous_acid harsh_conditions Harsh Reaction Conditions oxidation->harsh_conditions control_temp Maintain 0-5 °C temp_high->control_temp correct_ratio Ensure Correct Acid Ratio acid_ratio->correct_ratio stoichiometry Precise Stoichiometry excess_nitrating_agent->stoichiometry monitor_tlc Monitor with TLC long_reaction->monitor_tlc low_temp_dinitro Strict Low Temperature high_temp_dinitro->low_temp_dinitro add_urea Add Urea to Nitrating Mix nitrous_acid->add_urea mild_conditions Use Milder Conditions harsh_conditions->mild_conditions

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Technical Support Center: N-Alkylation of Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of nitroanilines. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation of nitroaniline is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A low yield in the N-alkylation of nitroanilines can stem from several factors, primarily related to the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the nitro group.[1][2] This inherent low reactivity often requires more forceful reaction conditions compared to the alkylation of aniline.[1]

Here are key areas to troubleshoot:

  • Insufficient Base Strength: A weak base may not be strong enough to deprotonate the nitroaniline effectively, which is crucial for increasing its nucleophilicity. Consider switching from weaker bases like sodium bicarbonate (NaHCO₃) to stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1][2]

  • Inappropriate Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient.[1] Gradually increasing the reaction temperature, commonly to a range of 80-140°C, can significantly improve the reaction rate.[1] However, be mindful that excessively high temperatures can lead to side product formation.[3]

  • Poor Solvent Choice: The solvent plays a critical role in dissolving the reactants and stabilizing intermediates. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can enhance reaction rates.[1][2]

  • Reactivity of the Alkylating Agent: The nature of the alkylating agent is important. The reactivity order is generally alkyl iodides > alkyl bromides > alkyl chlorides.[1][3] If you are using a less reactive alkylating agent, you may need to employ more forcing conditions.

Q2: I am observing multiple spots on my TLC plate. What are the common side products in the N-alkylation of nitroanilines and how can I minimize them?

The formation of multiple products is a common challenge. The most likely side products are:

  • N,N-Dialkylation: The mono-alkylated product can undergo a second alkylation to form a tertiary amine.[1][4] This is often because the mono-alkylated product can be more nucleophilic than the starting nitroaniline.[3]

    • Minimization Strategy: To favor mono-alkylation, use a molar excess of the nitroaniline relative to the alkylating agent (e.g., 1.1 to 3.0 equivalents of nitroaniline).[1][2] Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.[2]

  • O-Alkylation of the Nitro Group: While less common, the nitro group itself can be alkylated, leading to undesired byproducts, particularly under harsh reaction conditions.[1][4]

  • Elimination Products: If you are using a secondary or tertiary alkyl halide as your alkylating agent, an elimination reaction to form an alkene can compete with the desired substitution reaction. This is especially prevalent with sterically hindered substrates and strong bases.[1]

    • Minimization Strategy: Whenever possible, use a primary alkylating agent to minimize the potential for elimination.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their typical starting points for the N-alkylation of nitroanilines. These should be considered as a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Stoichiometry (Nitroaniline : Alkylating Agent) 1.1 : 1 to 3 : 1An excess of nitroaniline helps to minimize N,N-dialkylation.[1][2]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHStronger bases are often required due to the low basicity of nitroanilines.[1]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are generally preferred to enhance reaction rates.[1][2]
Temperature 80°C to 140°CHigher temperatures are often necessary to overcome the low reactivity of the substrate.[1]
Alkylating Agent Reactivity R-I > R-Br > R-ClMore reactive alkylating agents may allow for milder reaction conditions.[1][3]

Experimental Protocols

General Protocol for N-Alkylation of Nitroaniline with an Alkyl Halide

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • Nitroaniline (e.g., 2-nitroaniline or 4-nitroaniline)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., anhydrous potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaniline (1.0 equivalent).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).[1][5]

  • Addition of Alkylating Agent: Begin stirring the suspension and add the alkyl halide (1.05-1.1 equivalents) dropwise at room temperature.[1][5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) multiple times.[2][5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for N-Alkylation of Nitroanilines A Reaction Setup (Nitroaniline, Base, Solvent) B Add Alkylating Agent A->B C Heat and Monitor Reaction (TLC/LC-MS) B->C D Workup (Quench, Extract) C->D E Purification (Column Chromatography) D->E F Pure N-Alkylated Nitroaniline E->F

Caption: General experimental workflow for the N-alkylation of nitroanilines.

Troubleshooting Logic Diagram

G Troubleshooting N-Alkylation of Nitroanilines Start Low or No Product Yield? Problem1 Check Base Strength (Use Stronger Base, e.g., t-BuOK) Start->Problem1 Yes Problem2 Increase Temperature (80-140 °C) Start->Problem2 Yes Problem3 Check Solvent (Use Polar Aprotic, e.g., DMF) Start->Problem3 Yes Side_Products Multiple Spots on TLC? Problem1->Side_Products Problem2->Side_Products Problem3->Side_Products Dialkylation Is Dialkylation Observed? Side_Products->Dialkylation Yes Success Improved Yield and Purity Side_Products->Success No Solution_Dialkylation Use Excess Nitroaniline (1.1 - 3.0 eq.) Dialkylation->Solution_Dialkylation Yes Elimination Is Elimination Observed? (with 2°/3° Alkyl Halide) Dialkylation->Elimination No Solution_Dialkylation->Success Solution_Elimination Use 1° Alkyl Halide Elimination->Solution_Elimination Yes Elimination->Success No Solution_Elimination->Success

Caption: A logical guide to troubleshooting common issues in N-alkylation.

References

Technical Support Center: Nitroaniline Reaction Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroaniline chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of nitroanilines during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing a nitroaniline is turning dark brown or black. What is causing this discoloration?

A1: A dark coloration often indicates decomposition or polymerization of the nitroaniline starting material or product. This can be triggered by several factors:

  • High Temperatures: Nitroanilines can be thermally unstable. Exothermic reactions, if not properly cooled, can lead to runaway temperature increases and subsequent decomposition. For instance, the production of o-nitroaniline from ammonia and o-chloronitrobenzene is a known exothermic process where a runaway reaction can initiate violent decomposition of the product.[1]

  • Extreme pH: Both strongly acidic and strongly basic conditions can promote decomposition. For example, concentrated sulfuric acid can cause vigorous, exothermic decomposition of p-nitroaniline, leading to dehydration, sulfonation, and oxidative decomposition.[2] While some reactions require specific pH ranges, prolonged exposure to harsh conditions should be avoided.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored byproducts. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents or conditions are sensitive to air.[3][4]

  • Light Exposure: Some nitroaromatic compounds are sensitive to light and can degrade upon prolonged exposure. Protecting the reaction vessel from light can sometimes be beneficial.[3]

Q2: I am observing a very low yield for my desired product. How do I know if nitroaniline decomposition is the culprit?

A2: Low yield is a common symptom of substrate decomposition. To confirm if this is the issue, you should:

  • Monitor the Reaction: Use analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of your nitroaniline starting material and the formation of your product.[3] The appearance of multiple unidentified spots or peaks is a strong indicator of side reactions and decomposition.

  • Analyze the Byproducts: If possible, isolate and characterize the byproducts. Common decomposition pathways include nitro group reduction (to nitroso, hydroxylamino, or amino groups), N-dealkylation, or intramolecular cyclization.[3]

  • Run a Control Experiment: Subject the nitroaniline starting material to the reaction conditions (temperature, solvent, pH) without the other key reagents. If you observe degradation of the nitroaniline, decomposition is likely occurring.

Q3: What are the general "safe" conditions for running reactions with nitroanilines?

A3: While optimal conditions are reaction-specific, the following guidelines can help minimize decomposition:

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Use a temperature-controlled bath for precise regulation and avoid localized heating.[3] Thermal analysis shows that decomposition onsets can occur around 225°C for compounds like o-nitroaniline, but instability can begin at much lower temperatures depending on the reaction mixture.[1]

  • pH Management: If the reaction is sensitive to pH, use a suitable buffer system to maintain a neutral or mildly acidic/basic environment.[3] Studies on p-nitroaniline degradation often find optimal stability and reactivity in mildly acidic to neutral pH ranges (e.g., pH 3-7), with efficiency dropping in highly alkaline or acidic conditions.[5][6]

  • Inert Atmosphere: As a standard precaution, running the reaction under an inert atmosphere of nitrogen or argon protects against unwanted oxidation.[3]

  • Reaction Time: Monitor the reaction's progress and work it up promptly upon completion to avoid prolonged heating or stirring, which can lead to product degradation.[3]

Q4: My protocol involves a cross-coupling reaction. Are there specific issues with nitroanilines in these reactions?

A4: Yes, using nitroarenes like nitroanilines in cross-coupling reactions can be challenging. The nitro group (NO₂) is a strong electron-withdrawing group that can deactivate metal catalysts.[7] Furthermore, common ligands used in these reactions, such as phosphines, can reduce the nitro group, leading to undesired side products and catalyst inhibition.[7] Successful cross-couplings involving nitroarenes often require specialized catalyst systems (e.g., palladium complexes with specific ligands like BrettPhos) designed to facilitate the cleavage of the C-NO₂ bond while tolerating the nitro functionality.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Decomposition

This workflow provides a logical sequence for identifying and mitigating nitroaniline decomposition during a reaction.

G start Reaction Start: Low Yield or Discoloration Observed temp Is the reaction temperature too high? start->temp ph Is the pH extreme (highly acidic/basic)? temp->ph No lower_temp ACTION: Lower temperature. Use controlled heating bath. temp->lower_temp Yes atmosphere Is the reaction exposed to air/oxygen? ph->atmosphere No buffer_ph ACTION: Use a buffer system. Neutralize promptly during workup. ph->buffer_ph Yes time Is the reaction time excessively long? atmosphere->time No inert_atm ACTION: Use an inert atmosphere (Nitrogen or Argon). atmosphere->inert_atm Yes monitor_time ACTION: Monitor closely with TLC/HPLC. Work up upon completion. time->monitor_time Yes end_node Improved Reaction Outcome time->end_node No lower_temp->ph buffer_ph->atmosphere inert_atm->time monitor_time->end_node

Caption: Troubleshooting workflow for preventing nitroaniline decomposition.

Guide 2: Common Decomposition Pathways

Understanding how nitroanilines can degrade helps in identifying byproducts and adjusting reaction conditions.

G nitroaniline Nitroaniline Derivative p1 Intramolecular Cyclization (e.g., Benzimidazole) nitroaniline->p1 p2 N-Dealkylation nitroaniline->p2 p3 Nitro Group Reduction (Nitroso, Amino, etc.) nitroaniline->p3 p4 Nucleophilic Aromatic Substitution (SNAr) nitroaniline->p4 condition1 High Temp. / Prolonged Time condition2 Harsh Acid / Oxidizing Agent condition3 Reducing Agent condition4 Strong Nucleophile p1->condition1 p2->condition2 p3->condition3 p4->condition4

Caption: Potential decomposition pathways for nitroaniline derivatives.

Quantitative Data Summary

The stability of nitroanilines is highly dependent on environmental conditions. The following table summarizes key parameters influencing their decomposition.

ParameterConditionEffect on NitroanilineRecommendationCitation
Temperature > 200 °CRapid thermal decomposition can occur.Maintain the lowest effective reaction temperature.[1]
20°C to 50°CIn some processes (e.g., photo-Fenton), increasing temperature can increase degradation rate.Optimize temperature for the specific reaction to balance kinetics and stability.[5]
pH < 2 (Strongly Acidic)Can lead to side reactions like sulfonation or hydrolysis, and may reduce the efficacy of some oxidative degradation processes.Use buffer systems to maintain pH in the optimal range for the reaction, typically mildly acidic to neutral (3-8).[2][5][6]
> 9 (Strongly Basic)Can promote decomposition, though some specific microbes can degrade nitroanilines at high pH.Avoid excessively basic conditions unless specifically required by the reaction mechanism.[9]
Atmosphere Aerobic (Oxygen)Can lead to oxidation of the amine group, forming colored impurities.Use an inert atmosphere (N₂ or Ar) for sensitive reactions.[3]

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC-UV

This protocol outlines a general method for monitoring the progress of a reaction involving a nitroaniline.

Objective: To quantify the consumption of the nitroaniline starting material and the formation of the desired product over time.

Methodology:

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[10][11]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid. The specific gradient will depend on the polarity of the analyte.[12]

  • Standard Preparation: Prepare stock solutions of your pure nitroaniline starting material and (if available) your final product at a known concentration (e.g., 1000 mg/L) in methanol or acetonitrile.[11] Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and prevent precipitation.

  • Analysis: Inject the prepared samples and standards onto the HPLC system. Monitor the chromatogram at a wavelength where both the starting material and product have strong absorbance (e.g., determined by a UV scan).

  • Quantification: Use the calibration curve to determine the concentration of the starting material and product in each sample, allowing you to track reaction conversion and detect the formation of major byproducts.[10]

Caption: General experimental workflow for HPLC reaction monitoring.

Protocol 2: General Work-up and Purification

Objective: To isolate the desired product from the reaction mixture while minimizing degradation and removing impurities.

Methodology:

  • Quenching: Once the reaction is complete (as determined by TLC/HPLC), cool the mixture in an ice bath. Quench the reaction by adding an appropriate reagent (e.g., adding water or a saturated ammonium chloride solution).

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with the aqueous layer and in which your product is soluble.[3] Shake vigorously and allow the layers to separate.

  • Aqueous Wash: Sequentially wash the organic layer to remove different types of impurities.[3]

    • A dilute acid wash (e.g., 1 M HCl) can remove basic impurities.

    • A dilute base wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.

    • A brine wash (saturated NaCl) helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be further purified.

    • Recrystallization: If the product is a solid, dissolve it in a minimum amount of a hot solvent and allow it to cool slowly to form pure crystals.[13]

    • Column Chromatography: For mixtures that are difficult to separate, use silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from decomposition byproducts and residual starting materials.[3]

References

Technical Support Center: Safe Handling and Storage of 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-6-nitroaniline.

Summary of Quantitative Data

PropertyThis compound3-Nitroaniline (for reference)2-Nitroaniline (for reference)
Molecular Formula C₈H₁₀N₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 166.18 g/mol 138.13 g/mol 138.13 g/mol
Melting Point 117-120 °C[1]112-114 °C70-74 °C[2]
Boiling Point Not available306 °C[3]284 °C[2]
Oral LD50 (Rat) Data not available535 mg/kg[4]1600 mg/kg[5]
Dermal LD50 (Rabbit) Data not availableData not available>20,000 mg/kg[6]
Inhalation LC50 (Rat) Data not available0.51 mg/L (4 h, dust/mist)[4]>2.53 mg/L (4 h)[5]

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound in a question-and-answer format.

Handling

Q1: What are the primary hazards associated with handling this compound?

A1: this compound is classified as a toxic substance. Based on data for similar nitroanilines, it is expected to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] It may also cause damage to organs through prolonged or repeated exposure.[7] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[9][10]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[11][12]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.[11][12]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[11] All handling of the solid should be done in a chemical fume hood.[7]

Q3: I need to weigh the solid powder. What is the safest way to do this to avoid inhalation?

A3: Weighing of this compound should always be performed inside a certified chemical fume hood to minimize inhalation of dust particles.[13][14] Use a disposable spatula and a weigh boat. For added safety, you can use a "tare method" where the container is pre-weighed, the compound is added inside the fume hood, and the container is sealed before re-weighing it outside the hood.[14]

Q4: How do I safely prepare a solution of this compound?

A4: All steps for preparing a solution should be conducted within a chemical fume hood.[15]

  • Ensure you are wearing all required PPE.

  • Weigh the desired amount of the solid compound as described in Q3.

  • Slowly add the solid to your chosen solvent in a suitable container to avoid splashing.

  • If necessary, gently agitate or stir the mixture to dissolve the solid.

  • Clearly label the container with the chemical name, concentration, date, and your initials.

Storage

Q5: What are the correct storage conditions for this compound?

A5: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[7][12][16] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[11] The storage area should be secure and accessible only to authorized personnel.[7]

Q6: Can I store this chemical on an open bench?

A6: No. Due to its toxicity, it must be stored in a designated, labeled, and secure location, not on an open bench.[7]

Emergency Procedures

Q7: What should I do in case of accidental skin or eye contact?

A7:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[12][17]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]

Q8: What is the first aid procedure for inhalation or ingestion?

A8:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][17]

Q9: How should I handle a small spill in the lab?

A9: For a small spill of solid this compound:

  • Evacuate the immediate area and alert others.

  • Ensure you are wearing appropriate PPE, including a respirator.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a spill pillow) to avoid generating dust.[18]

  • Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[1][18]

  • Decontaminate the spill area with an appropriate solvent or detergent and water.

  • Dispose of all contaminated materials (including PPE) as hazardous waste.[8]

For larger spills, or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution
  • Preparation:

    • Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare a clean work surface inside the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean, disposable spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into a labeled volumetric flask or other appropriate glassware.

    • Using a funnel, add a portion of the desired solvent to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weigh boat and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the spatula and the work surface in the fume hood with an appropriate solvent.

Visualizations

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Scaling Up 2,3-Dimethyl-6-nitroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2,3-Dimethyl-6-nitroaniline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step process starting from 2,3-dimethylaniline. First, the amino group is protected via acetylation to form N-(2,3-dimethylphenyl)acetamide. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids, followed by acidic hydrolysis to remove the acetyl group and yield this compound.[1][2] This protection strategy helps to control the regioselectivity of the nitration and prevent oxidation of the amino group.[3]

Q2: What are the primary byproducts I should expect?

A2: The main byproduct is the positional isomer, 2,3-dimethyl-4-nitroaniline.[1] The formation of other isomers and dinitrated products is also possible if reaction conditions, particularly temperature, are not strictly controlled.[3][4]

Q3: How can I purify the crude this compound product?

A3: The most effective methods for purification are column chromatography and fractional crystallization.[1][3] For column chromatography, a silica gel stationary phase with a mobile phase of hexane and ethyl acetate (e.g., a 9:1 or 4:1 ratio) is a good starting point.[5] The polarity can be gradually increased to elute the desired product.

Q4: What are the critical safety precautions for this synthesis?

A4: this compound and its precursors are hazardous. The compound is toxic if swallowed, inhaled, or absorbed through the skin and may cause damage to organs through prolonged exposure. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] The nitration reaction is highly exothermic and must be cooled properly to prevent it from becoming uncontrollable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Suboptimal reaction temperature.1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize extraction and crystallization procedures to minimize losses. 3. Maintain strict temperature control during the nitration step (0-10°C).[3]
High Levels of 2,3-Dimethyl-4-nitroaniline Isomer 1. Incorrect nitration temperature affecting regioselectivity. 2. Insufficient protection of the amino group.1. Ensure the temperature is maintained consistently low during the addition of the nitrating mixture.[3] 2. Confirm the completion of the initial acetylation step before proceeding to nitration.
Formation of Dark, Tarry Material 1. Oxidation of the aniline by the nitrating mixture. 2. Reaction temperature is too high.1. Add the nitrating mixture slowly and subsurface to the reaction solution to ensure rapid mixing and heat dissipation. 2. Maintain a low reaction temperature (0-10°C) throughout the addition.[3]
Difficulty Separating Isomers 1. Insufficient resolution in column chromatography. 2. Inappropriate solvent system for crystallization.1. Use a longer chromatography column or a shallower solvent gradient for better separation. 2. Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents may be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is divided into three main stages: acetylation of the starting material, nitration, and subsequent hydrolysis to yield the final product.

Stage 1: Acetylation of 2,3-Dimethylaniline

  • Combine 2,3-dimethylaniline (1.0 eq), acetic acid (1.2 eq), and acetic anhydride (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Allow the mixture to cool. The product, N-(2,3-dimethylphenyl)acetamide, can be carried forward to the next step, sometimes without extensive purification.

Stage 2: Nitration of N-(2,3-dimethylphenyl)acetamide

  • Cool the crude N-(2,3-dimethylphenyl)acetamide in a flask surrounded by an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (approx. 2.5 eq) while maintaining the low temperature.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) in a cooled dropping funnel.

  • Add the nitrating mixture dropwise to the acetanilide solution over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for an additional hour at low temperature.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Collect the precipitated solid, N-(2,3-dimethyl-6-nitrophenyl)acetamide, by vacuum filtration and wash with cold water until the filtrate is neutral.

Stage 3: Hydrolysis to this compound

  • Transfer the crude N-(2,3-dimethyl-6-nitrophenyl)acetamide to a flask containing a 60-70% sulfuric acid solution.[1]

  • Heat the mixture to reflux and maintain for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Neutralize the solution carefully with a base (e.g., 2N NaOH) until it is basic.[1]

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume).[1]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient).

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes
ParameterValueReference
Starting Material2,3-DimethylanilineN/A
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄[9][10]
Nitration Temperature0 - 10°C[9][11]
Hydrolysis Agent60-70% H₂SO₄[1]
Typical Yield~40-60%[1][2]
Primary Byproduct2,3-Dimethyl-4-nitroaniline[1]
Melting Point70 - 73°C

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Hydrolysis & Purification A 2,3-Dimethylaniline B N-(2,3-dimethylphenyl)acetamide A->B Acetic Anhydride, Acetic Acid, Reflux C N-(2,3-dimethyl-6-nitrophenyl)acetamide + 4-nitro isomer B->C Conc. HNO3, Conc. H2SO4, 0-10°C D This compound (Crude Mixture) C->D 60% H2SO4, Reflux E Pure this compound D->E Column Chromatography

Caption: Synthesis pathway from 2,3-dimethylaniline to the final product.

Troubleshooting_Workflow Troubleshooting Workflow: Low Product Yield start Low Yield Observed q1 Was reaction monitored to completion (TLC)? start->q1 sol1 Action: Monitor reaction until starting material is consumed. Re-run experiment. q1->sol1 ans1_no q2 Was nitration temperature kept below 10°C? q1->q2 ans1_yes ans1_no No ans1_yes Yes sol2 Action: Improve cooling setup. Add nitrating mix slower. High temp causes side reactions. q2->sol2 ans2_no q3 Was significant tar formation observed? q2->q3 ans2_yes ans2_no No ans2_yes Yes sol3 Action: Ensure slow, subsurface addition of nitrating agent to prevent localized overheating and oxidation. q3->sol3 ans3_yes end_node Consider optimizing workup and purification steps to minimize product loss. q3->end_node ans3_no ans3_yes Yes ans3_no No

References

Validation & Comparative

A Comparative Guide to 2,3-Dimethyl-6-nitroaniline and 2,3-Dimethyl-4-nitroaniline for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that influences the trajectory of a research project. This guide offers an objective comparison of two constitutional isomers, 2,3-Dimethyl-6-nitroaniline and 2,3-Dimethyl-4-nitroaniline, providing essential data to inform their synthesis and application.

These two compounds, while sharing the same molecular formula, exhibit distinct physicochemical properties due to the differential placement of the nitro group on the 2,3-dimethylaniline scaffold. This structural nuance has significant implications for their reactivity, potential biological activity, and utility as precursors in the synthesis of more complex molecules.

Physicochemical Characteristics

The arrangement of functional groups directly impacts the physical properties of each isomer, which is a key consideration for reaction setup, purification, and formulation. Below is a summary of their key properties.

PropertyThis compound2,3-Dimethyl-4-nitroaniline
CAS Number 59146-96-280879-86-3[1][2]
Molecular Formula C₈H₁₀N₂O₂[3]C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol 166.18 g/mol [1]
Melting Point 117-120 °C[4]Not Available
Appearance Not AvailableNot Available
Solubility Soluble in water, ethanol, and acetone[4]Slightly soluble (0.7 g/L at 25 °C)[1]

Synthesis and Experimental Protocols

The primary route to synthesizing both this compound and 2,3-dimethyl-4-nitroaniline involves the nitration of a protected form of 2,3-dimethylaniline. Direct nitration of anilines can be problematic, leading to oxidation and the formation of meta-directing anilinium ions in the strongly acidic conditions.[5] Therefore, a common strategy involves the acetylation of the amine group, followed by nitration and subsequent hydrolysis to yield the desired products.[4][6]

General Experimental Protocol: Two-Step Synthesis

Step 1: Acetylation of 2,3-Dimethylaniline

  • Dissolve 2,3-dimethylaniline in a suitable solvent such as acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Reflux the mixture for approximately one hour.

  • Cool the reaction mixture to room temperature to allow the N-(2,3-dimethylphenyl)acetamide to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Nitration and Hydrolysis

  • Dissolve the N-(2,3-dimethylphenyl)acetamide from Step 1 in concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains low (typically 5-10°C).[7]

  • After the addition is complete, stir the mixture for an additional hour.

  • Pour the reaction mixture over crushed ice to precipitate the nitrated intermediate.

  • To hydrolyze the acetyl group, reflux the obtained solid in an aqueous solution of sulfuric acid (e.g., 60-70% H₂SO₄) for one hour.[4][8]

  • Cool the solution and neutralize it with a base (e.g., 2N NaOH) to precipitate the final products.[4]

  • The resulting mixture of this compound and 2,3-dimethyl-4-nitroaniline can then be separated using column chromatography.[4]

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration_hydrolysis Step 2: Nitration & Hydrolysis A1 Dissolve 2,3-Dimethylaniline in Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Reflux Mixture A2->A3 A4 Precipitate & Filter N-(2,3-dimethylphenyl)acetamide A3->A4 B1 Dissolve Acetamide in conc. H2SO4 (cool) A4->B1 Intermediate B2 Dropwise addition of Nitrating Mixture (HNO3/H2SO4) B1->B2 B3 Hydrolysis (Reflux in aq. H2SO4) B2->B3 B4 Neutralize with Base B3->B4 B5 Separate Isomers via Column Chromatography B4->B5 P1 This compound B5->P1 Product 1 P2 2,3-Dimethyl-4-nitroaniline B5->P2 Product 2

Caption: A typical two-step workflow for the synthesis and separation of dimethylnitroaniline isomers.

Applications in Drug Discovery and Organic Synthesis

Anilines and their derivatives are foundational building blocks in medicinal chemistry.[9] The amino group serves as a key site for further chemical modification, while the electronic properties imparted by the nitro group can influence molecular interactions and metabolic stability.[10]

The choice between the 6-nitro and 4-nitro isomer is a strategic one in the design of new chemical entities. The position of the nitro group affects the molecule's polarity, hydrogen bonding capability, and steric profile, which in turn dictates how a derivative might interact with a biological target such as an enzyme or receptor.

References

A Comparative Analysis of Nitroaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nitroaniline, a key aromatic amine in organic synthesis, exists as three distinct isomers: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The seemingly subtle difference in the substitution pattern of the nitro group on the aniline ring profoundly impacts their physicochemical properties and reactivity. This guide provides a comprehensive comparison of these isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal isomer for their specific application, from chemical synthesis to drug development.

Physicochemical Properties: A Quantitative Comparison

The structural variations among the nitroaniline isomers give rise to significant differences in their physical and chemical characteristics. These properties are summarized in the table below.

Property2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)
CAS Number 88-74-4[1]99-09-2[2]100-01-6[3]
Appearance Orange solidYellow solidYellow or brown powder[4]
Molar Mass ( g/mol ) 138.12138.12138.12[4]
Melting Point (°C) 71.5114146 - 149[4]
Boiling Point (°C) 284306332[4]
Solubility in water 0.117 g/100 ml (20°C)0.1 g/100 ml (20°C)0.8 mg/ml (18.5°C)
pKa (of conjugate acid) -0.26 to -0.32.47 to 2.51.0 to 1.1
Dipole Moment (Debye) ~4.2 D~4.9 D~6.1 - 6.3 D

Understanding the Isomeric Differences

The observed variations in properties can be attributed to the distinct electronic and steric interactions in each isomer.

G Structural Influences on Nitroaniline Isomer Properties cluster_ortho Ortho-Nitroaniline cluster_meta Meta-Nitroaniline cluster_para Para-Nitroaniline o_structure NH₂ and NO₂ groups are adjacent o_hbond Intramolecular Hydrogen Bonding o_structure->o_hbond o_pka Weakest Base (lowest pKa) o_structure->o_pka -I and -R effects enhanced by proximity o_mp Lower Melting Point o_hbond->o_mp o_bp Lower Boiling Point o_hbond->o_bp m_mp Intermediate Melting Point m_structure NO₂ group at meta position m_pka Strongest Base (highest pKa) m_structure->m_pka No resonance delocalization of amine lone pair to NO₂ m_structure->m_mp p_mp Highest Melting Point p_structure NH₂ and NO₂ groups are opposite p_symmetry High Symmetry & Crystal Packing p_structure->p_symmetry p_dipole Highest Dipole Moment p_structure->p_dipole Vectorial addition of bond dipoles p_pka Intermediate Basicity p_structure->p_pka Direct resonance delocalization of amine lone pair p_symmetry->p_mp

Isomer Structure-Property Relationships

Melting and Boiling Points: The lower melting and boiling points of 2-nitroaniline are a direct consequence of intramolecular hydrogen bonding between the adjacent amino and nitro groups. This internal bonding reduces the extent of intermolecular hydrogen bonding, which must be overcome for melting and boiling. In contrast, the highly symmetrical structure of 4-nitroaniline allows for efficient packing in the crystal lattice, resulting in the highest melting point among the three isomers.

Basicity (pKa): The basicity of the amino group is significantly weakened by the electron-withdrawing nitro group in all isomers compared to aniline.

  • 2-Nitroaniline is the weakest base due to a combination of strong inductive (-I) and resonance (-R) effects, further stabilized by intramolecular hydrogen bonding.

  • 3-Nitroaniline is the strongest base of the three. From the meta position, the nitro group exerts only an inductive effect, and there is no resonance delocalization of the amino group's lone pair onto the nitro group.

  • 4-Nitroaniline has intermediate basicity because the nitro group at the para position can directly delocalize the lone pair of electrons from the amino nitrogen via resonance, reducing its availability for protonation.

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. For 4-nitroaniline, the individual bond dipoles of the electron-donating amino group and the electron-withdrawing nitro group are oriented in opposite directions, leading to a large net dipole moment. The vector addition of bond dipoles in the other isomers results in lower overall dipole moments.

Experimental Protocols

The following are detailed methodologies for the determination of the key properties discussed.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, crush the sample using a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.[5]

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a few milliliters of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube with the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Suspend the assembly in a heating bath, ensuring the liquid level in the bath is above the liquid level in the test tube.

  • Heat the bath gently. As the liquid in the test tube heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination

This qualitative test determines the solubility of a compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • Solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether)

Procedure:

  • Place approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid sample) into a small test tube.

  • Add about 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

  • Observe if the sample has completely dissolved. If the solution is clear and homogeneous, the substance is considered soluble. If solid particles or a separate liquid phase remains, it is insoluble.

  • Repeat the test with different solvents to create a solubility profile for the compound.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of the conjugate acid of nitroaniline can be determined by measuring the absorbance of its solutions at different pH values.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Buffer solutions of varying pH

Procedure:

  • Prepare a stock solution of the nitroaniline isomer in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of buffer solutions covering a pH range around the expected pKa of the nitroaniline.

  • In a series of volumetric flasks, add a small, constant aliquot of the nitroaniline stock solution.

  • Dilute each flask to the mark with a different buffer solution, creating a set of solutions with the same nitroaniline concentration but varying pH.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for either the protonated (BH+) or the neutral (B) form of the nitroaniline. The λmax for each species should be determined beforehand by measuring the spectra in highly acidic and highly basic solutions.

  • Plot the absorbance values against the corresponding pH values. The resulting titration curve will be sigmoidal.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the point where [BH+] = [B].

Dipole Moment Determination (Capacitance Method)

The dipole moment of a molecule can be determined by measuring the change in capacitance of a capacitor when the substance is placed between its plates.

Apparatus:

  • Capacitance meter

  • A capacitor with parallel plates

  • Temperature-controlled chamber

  • Solutions of the nitroaniline isomer in a non-polar solvent (e.g., benzene or carbon tetrachloride) of varying concentrations.

Procedure:

  • Measure the capacitance of the empty capacitor (in a vacuum or with the non-polar solvent), C₀.

  • Fill the capacitor with the nitroaniline solution of a known concentration and measure the capacitance, C.

  • Repeat the measurement for solutions of different concentrations.

  • The dielectric constant (ε) of each solution is calculated as ε = C / C₀.

  • The molar polarization (P) of the solute can be determined using the Debye equation, which relates the dielectric constant and density of the solutions to the concentration and molecular properties of the solute and solvent.

  • By plotting the molar polarization as a function of concentration and extrapolating to infinite dilution, the contribution from the solute can be isolated.

  • The dipole moment (μ) is then calculated from the orientation polarization, which is a component of the total molar polarization and is temperature-dependent.

This comprehensive guide provides the necessary data and methodologies to understand and utilize the distinct properties of nitroaniline isomers effectively in a research and development setting.

References

A Spectroscopic Comparison of Substituted Nitroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of substituted nitroanilines is crucial for their application in synthesis, materials science, and pharmacology. This guide provides a comparative analysis of the spectroscopic characteristics of various substituted nitroanilines, supported by experimental data and detailed methodologies for UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The position of the nitro (-NO2) and amino (-NH2) groups on the aniline ring, along with the nature and location of other substituents, profoundly influences the electronic distribution and, consequently, the spectroscopic signature of these molecules. This guide will delve into these differences, offering a clear comparison to aid in the identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of substituted nitroanilines, providing a quantitative basis for comparison.

UV-Visible Spectroscopy Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation and the electronic effects of the substituents. The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at that wavelength.

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
2-NitroanilineAqueous KClO₄ (0.1 M)428Not Specified[1]
3-NitroanilineAqueous KClO₄ (0.1 M)375Not Specified[1]
4-NitroanilineAqueous KClO₄ (0.1 M)395Not Specified[1]
4-NitroanilineWater380Not Specified[2]
2-Nitroaniline-412Not Specified[2]
4-Chloro-2-nitroaniline--Not Specified[3]
2-Chloro-4-nitroaniline--Not Specified[4]
4-Methyl-2-nitroaniline--Not Specified[5]

Note: Molar absorptivity values are often not explicitly stated in all literature and can vary with experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For substituted nitroanilines, key vibrational modes include the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro group, and various aromatic C-H and C=C vibrations.

CompoundN-H Stretch (cm⁻¹) (asym/sym)NO₂ Stretch (cm⁻¹) (asym/sym)Aromatic C=C Stretch (cm⁻¹)Reference
4-Nitroaniline3478 / 33501570 (asym) / 1300-1335 (sym)1585, 1445[6]
2-Chloro-4-nitroaniline---[7]
2,6-Dibromo-4-nitroaniline---[8]
4-Methyl-2-nitroaniline---[9]

Note: The exact peak positions can vary slightly depending on the physical state of the sample (e.g., solid, liquid) and the method of sample preparation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of the aromatic protons are particularly informative for determining the substitution pattern on the aniline ring.

CompoundSolventAromatic Protons Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)NH₂ Protons (δ, ppm)Reference
4-NitroanilineDMSO-d₆7.98 (d, J = 9 Hz, 2H), 6.64 (d, J = 9 Hz, 2H)6.71 (br, 2H)[10]
N-Methyl-4-nitroanilineNitrobenzene-~5.40[11]
4-Methyl-2-nitroanilineCDCl₃7.261 (A), 7.061 (B), 6.803 (C) J(A,C)=2.3Hz, J(B,C)=8.1Hz3.84[12]

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The chemical shift of NH₂ protons can be broad and its position is highly dependent on solvent, concentration, and temperature.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum and performing a quantitative analysis.

  • Instrument and Cuvette Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[13]

    • Select a pair of matched quartz cuvettes for measurements in the UV region.

    • Clean the cuvettes thoroughly with the solvent that will be used for the analysis.

  • Sample Preparation:

    • Accurately prepare a stock solution of the nitroaniline derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, water).

    • From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

    • Prepare a "blank" sample containing only the pure solvent.[14]

  • Data Acquisition:

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance and instrument response.[15]

    • Replace the blank with the cuvette containing the most dilute standard solution and record its absorbance spectrum.

    • Repeat the measurement for all standard solutions, moving from the least to the most concentrated.

    • Finally, measure the absorbance spectrum of the unknown sample solution.

    • Ensure that the maximum absorbance values fall within the linear range of the instrument (typically 0.1 - 1.5 Absorbance Units).[13]

  • Data Analysis:

    • Determine the λmax from the spectrum of one of the standard solutions.

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

This protocol describes the preparation of a solid sample as a KBr pellet for FT-IR analysis.

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the crystalline nitroaniline sample to a fine powder using an agate mortar and pestle.[16]

    • Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[16]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[16]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[17]

    • Compare the obtained spectrum with literature data or spectral databases for compound identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of a substituted nitroaniline.

  • Sample Preparation:

    • Dissolve 5-10 mg of the nitroaniline sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

    • Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[18]

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.[19]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_standards Measure Standards prep_standards->measure_standards prep_blank Prepare Blank (Solvent) baseline Record Baseline (Blank) prep_blank->baseline warm_up Warm-up Spectrometer warm_up->baseline baseline->measure_standards measure_unknown Measure Unknown measure_standards->measure_unknown find_lambda Determine λmax measure_unknown->find_lambda cal_curve Construct Calibration Curve find_lambda->cal_curve det_conc Determine Unknown Concentration cal_curve->det_conc

Caption: Workflow for Quantitative UV-Vis Spectroscopic Analysis.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample Grind Sample (1-2 mg) mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into Transparent Pellet mix_kbr->press_pellet acquire_spectrum Acquire Sample Spectrum press_pellet->acquire_spectrum background Acquire Background Spectrum background->acquire_spectrum identify_peaks Identify Characteristic Peaks compare_spectra Compare with Databases/Literature identify_peaks->compare_spectra

Caption: Workflow for FT-IR Spectroscopic Analysis of a Solid Sample.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid ft Fourier Transform acquire_fid->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate Peaks phase_calibrate->integrate analyze Analyze δ, J, Multiplicity integrate->analyze

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

References

A Comparative Guide to the Analytical Validation of 2,3-Dimethyl-6-nitroaniline Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. For 2,3-Dimethyl-6-nitroaniline, a key building block in various synthetic pathways, rigorous analytical validation is imperative to ensure the reliability of experimental outcomes and the quality of final products. This guide provides an objective comparison of common analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.

The analytical validation of this compound purity relies on a multi-faceted approach, employing various techniques to identify and quantify the main component and potential impurities.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) are among the most powerful and widely used methods for this purpose. Each technique offers distinct advantages and is suited to different aspects of purity analysis.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of this compound, the nature of expected impurities (e.g., starting materials, isomers, or degradation products), and the specific requirements of the analysis such as sensitivity, precision, and throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.
Applicability Broadly applicable to non-volatile and thermally labile compounds. Ideal for separating structurally similar impurities.[2][3]Suitable for volatile and thermally stable compounds.[4] Derivatization may be needed for polar analytes.[5]Determines the melting point and thermal purity of crystalline solids.
Specificity High; can resolve the analyte from closely related impurities.High, especially when coupled with a mass spectrometer (GC-MS).Provides an indication of overall purity but does not identify individual impurities.
Sensitivity High (nanogram to picogram levels).[2]Very high, particularly with sensitive detectors like FID or MS (picogram to femtogram levels).Moderate; requires a sufficient amount of sample to detect impurities.
Sample Throughput Moderate to high, amenable to automation.Moderate to high, with autosamplers enabling unattended analysis.Lower throughput, as each sample is analyzed individually.
Key Information Quantitative purity (area %), retention time for identification, separation of non-volatile impurities.Quantitative purity (area %), identification of volatile impurities, residual solvents.Melting point, enthalpy of fusion, and an estimation of total mole percentage of impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

1. High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water is often effective for nitroaromatic compounds. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[2]

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of about 100 µg/mL.[1]

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)[3]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

2. Gas Chromatography (GC)

This protocol is suitable for assessing the purity and identifying volatile impurities in this compound. A supplier of this compound specifies GC for purity assessment.[6]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a capillary column suitable for aromatic amines (e.g., a fused silica column with a slightly polar stationary phase).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methylene chloride, acetone) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Data Analysis: Purity is determined by the area percent method. Identification of impurities can be achieved by comparing retention times with known standards or by mass spectral library matching if using GC-MS.

3. Differential Scanning Calorimetry (DSC)

DSC is a valuable technique for determining the thermal purity of crystalline samples.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Range: Typically from room temperature to a temperature above the melting point of the compound (e.g., 25 °C to 200 °C).

    • Heating Rate: A slow heating rate, such as 1-2 °C/min, is recommended for purity analysis.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: The melting point is determined from the onset or peak of the melting endotherm. The purity can be estimated using the van't Hoff equation, which relates the depression of the melting point to the mole fraction of impurities.

Visualizing the Analytical Workflow and a Relevant Signaling Pathway

To better illustrate the logical flow of the analytical validation process and the importance of compound purity in a biological context, the following diagrams are provided.

Analytical_Validation_Workflow cluster_0 Sample Reception and Preparation cluster_1 Purity and Impurity Profiling cluster_2 Structural Confirmation cluster_3 Final Assessment Sample Receive 2,3-Dimethyl- 6-nitroaniline Sample Prep Prepare Solutions for Analysis Sample->Prep HPLC HPLC Analysis (Purity, Non-volatile Impurities) Prep->HPLC GC GC Analysis (Volatile Impurities, Residual Solvents) Prep->GC DSC DSC Analysis (Thermal Purity, Melting Point) Prep->DSC NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (Molecular Weight) Prep->MS Report Generate Certificate of Analysis HPLC->Report GC->Report DSC->Report NMR->Report MS->Report

Caption: Workflow for the analytical validation of this compound purity.

Signaling_Pathway_Impact cluster_input Chemical Inputs cluster_pathway Cellular Signaling cluster_output Biological Response Analyte Pure this compound Derivative (Drug Candidate) Receptor Target Receptor Analyte->Receptor Binds and Activates Impurity Structurally Related Impurity Impurity->Receptor Binds with lower affinity or non-specifically Off_Target Off-Target Effects / Toxicity Impurity->Off_Target May trigger Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Desired Therapeutic Effect TF->Response

Caption: Impact of impurity on a hypothetical signaling pathway.

References

Comparative Analysis of Sterically Hindered Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of organic synthesis, materials science, and drug discovery, the strategic placement of bulky substituents on a molecular scaffold is a powerful tool for fine-tuning physicochemical and biological properties. Sterically hindered nitroanilines are a class of compounds where bulky groups, typically positioned ortho to the amino or nitro functionalities, impose significant conformational constraints. These constraints disrupt electronic effects like resonance and conjugation, leading to unique spectroscopic signatures, altered basicity, and modified reactivity compared to their unhindered counterparts. This guide provides a comparative overview of representative sterically hindered nitroanilines, offering experimental data and protocols for their synthesis and characterization.

Physicochemical and Spectroscopic Properties

The introduction of bulky alkyl or halo groups adjacent to the amino group in 4-nitroaniline dramatically influences its properties. The steric hindrance forces the nitro group to twist out of the plane of the benzene ring, which in turn affects the intramolecular charge transfer from the amino to the nitro group.[1] This disruption of conjugation has a direct impact on the molecule's electronic absorption spectra and basicity.[1]

For example, in compounds like 2,6-diisopropyl-4-nitroaniline, the bulky isopropyl groups flanking the amino group cause significant steric inhibition of resonance.[1] This leads to noticeable differences in their spectroscopic data when compared to the parent 4-nitroaniline molecule.

Below is a table summarizing the key physicochemical and spectroscopic data for 4-nitroaniline and two of its sterically hindered derivatives.

Property4-Nitroaniline2,6-Dichloro-4-nitroaniline2,6-Diiodo-4-nitroaniline
Molar Mass 138.12 g/mol 207.01 g/mol [2]389.92 g/mol [3]
Appearance Yellow solidYellow solid[2]Yellow crystals[3]
Melting Point 146-149 °C191 °C[2]251-253 °C[3]
pKa ~1.0[4]Not widely reported-3.43 (Predicted)[3]
λmax (UV-Vis) Varies with solventNot widely reported345 nm (in Diethyl ether)[3]

Note: Data can vary based on experimental conditions and sources.

Synthesis of Sterically Hindered Nitroanilines

The synthetic routes to these molecules must account for the directing effects of the substituents and the potential for steric clash. Direct nitration of a hindered aniline can be challenging.[1] A more common and effective approach is the halogenation of 4-nitroaniline.

The diagram below illustrates a generalized workflow for the synthesis of 2,6-dihalo-4-nitroanilines, a common class of sterically hindered nitroanilines.

G cluster_start Starting Material cluster_process Synthetic Process cluster_purification Purification cluster_end Final Product Start 4-Nitroaniline Dissolve Dissolve in Acid (e.g., HCl) Start->Dissolve Step 1 Halogenate Add Halogenating Agent (e.g., H2O2/HCl or KClO3) Dissolve->Halogenate Step 2 Precipitate Precipitate Product (Dilute with water) Halogenate->Precipitate Step 3 Filter Filter Precipitate Precipitate->Filter Step 4 Wash Wash with Water and/or Alcohol Filter->Wash Step 5 Recrystallize Recrystallize from Solvent (e.g., Acetic Acid) Wash->Recrystallize Step 6 End 2,6-Dihalo-4-nitroaniline Recrystallize->End Final Step

General workflow for synthesizing 2,6-dihalo-4-nitroanilines.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of sterically hindered nitroanilines.

Experimental Protocol 1: Synthesis of 2,6-Dichloro-4-nitroaniline

This protocol is adapted from a known procedure for the chlorination of 4-nitroaniline.[5]

Materials:

  • 4-nitroaniline (p-nitroaniline)

  • Concentrated hydrochloric acid (HCl)

  • Potassium chlorate (KClO3)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a suitable reaction flask, dissolve 28 g of 4-nitroaniline in 250 mL of concentrated hydrochloric acid, warming the mixture to 50 °C.[5]

  • Separately, prepare a solution of 16.4 g of potassium chlorate in 350 mL of water.[5]

  • Gradually add the potassium chlorate solution to the 4-nitroaniline solution from a dropping funnel. Maintain the temperature at approximately 25 °C during the addition.[5]

  • After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the crude product.[5]

  • Collect the 2,6-dichloro-4-nitroaniline precipitate by filtration.[5]

  • Wash the solid thoroughly with water, followed by a small amount of alcohol.[5]

  • Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.[5]

Experimental Protocol 2: Synthesis of 4-Nitroaniline (for comparison)

For comparative studies, a standard synthesis of the unhindered parent compound, 4-nitroaniline, is often required. This is typically achieved via the nitration of acetanilide followed by hydrolysis.[6][7]

Step 1: Acetylation of Aniline to Acetanilide

  • Cautiously add 5 mL of cold water to a flask containing aniline, followed by the addition of acetic anhydride.

  • Boil the solution for approximately five minutes to ensure any unreacted acetic anhydride is hydrolyzed.[6]

  • Pour the slightly cooled mixture into 30 mL of ice-cold water while stirring.[6]

  • Allow the mixture to stand for 15 minutes, then collect the acetanilide precipitate by suction filtration.[6]

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in concentrated sulfuric acid, ensuring the temperature is kept low in an ice bath.[1]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (ideally between 20-25 °C).[6]

  • After the addition is complete, allow the mixture to warm to room temperature and stand for 40 minutes.[6]

  • Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.[1]

  • Collect the product by vacuum filtration.[1]

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Add the p-nitroacetanilide to a solution of concentrated sulfuric acid and water.[7]

  • Heat the mixture gently under reflux for 20 minutes.[7]

  • Cool the reaction mixture and then neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final p-nitroaniline product.[1]

  • Collect the bright yellow crystals by filtration, wash with water, and dry.[7]

The study of sterically hindered nitroanilines reveals the profound impact of molecular architecture on chemical properties. The steric bulk provided by ortho-substituents disrupts planarity and electronic communication between the amino and nitro groups, offering a pathway to novel materials and molecular probes with tailored characteristics. The synthetic protocols provided serve as a foundation for the preparation and further investigation of this intriguing class of compounds.

References

Comparative Analysis of the Biological Activity of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaniline derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, often plays a crucial role in their mechanism of action, particularly in bioreductive activation under hypoxic conditions found in solid tumors. This guide provides a comparative overview of the anticancer and antimicrobial properties of various nitroaniline derivatives, supported by experimental data and detailed protocols. While specific research on 2,3-Dimethyl-6-nitroaniline derivatives is limited in the public domain, this guide draws comparisons from structurally related nitroaniline compounds to provide valuable insights for researchers.

Anticancer Activity

A variety of N-substituted 2-nitroaniline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The data, summarized in Table 1, showcases the diverse potency of these compounds, with IC50 values ranging from nanomolar to micromolar concentrations. Notably, certain substitutions on the N-phenyl ring have been shown to significantly enhance anticancer activity.[1]

For instance, some synthesized pyridine derivatives substituted with thiazole, pyrazole, and triazole moieties have demonstrated potent cytotoxic activities in vitro against a wide range of cancer cell lines, including KB, SKOV-3, SF-268, NCI H 460, RKOP27, PC3, OUR-10, HL60, U937, K561, G361, SK-MEL-28, GOTO, NB-1, HeLa, MCF-7, HT1080, and HepG2.[2] The mechanism of action for some of these compounds is believed to involve the inhibition of histone deacetylase and the inhibition of p53 ubiquitination.[2]

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a4-MethylphenylHCT1165.9 nM
1b4-(Dimethylamino)phenylHCT1168.7 µM
2a2,4-DinitrophenylA549 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase18.5 nM
3bPyrimidine derivativec-Met Kinase33.6 nM

Antimicrobial Activity

In addition to their anticancer properties, nitroaniline derivatives have demonstrated significant potential as antimicrobial agents.[1] The nitro group is a key functional group in many antimicrobial compounds.[3][4] For example, nitrated benzothiazoles derived from nitroanilines have shown activity against P. aeruginosa.[3][4] The antibacterial activity of nitro-containing molecules is one of their most widely observed effects.[4]

The efficacy of various N-substituted 2-nitroaniline derivatives against a range of bacterial and fungal strains is presented in Table 2, with Minimum Inhibitory Concentration (MIC) values indicating their potency.

Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]

Compound IDN-SubstituentBacterial StrainMIC (µg/mL)
4a3-ChlorophenylS. aureus16
4b4-FluorophenylE. coli32
5aThiazole derivativeC. albicans8

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[2]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL in 100 µL of respective growth medium and incubated for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1 × 10^8 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 25 °C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow and Structure-Activity Relationships

To better understand the experimental process and the relationship between the chemical structure of these derivatives and their biological activity, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., N-substitution) start->reaction purification Purification & Characterization reaction->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of nitroaniline derivatives.

structure_activity_relationship cluster_substituents Substituent Modifications cluster_activity Biological Activity core Nitroaniline Core r1 R1 Group (e.g., Alkyl, Aryl) core->r1 N-substitution r2 R2 Group (e.g., Halogen, Methoxy) core->r2 Ring substitution anticancer Anticancer Potency r1->anticancer Influences antimicrobial Antimicrobial Efficacy r1->antimicrobial Influences r2->anticancer Influences r2->antimicrobial Influences

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for nitroaniline derivatives.

References

Structure-Activity Relationship of Dimethyl-nitroanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethyl-nitroaniline isomers, focusing on their biological activities. Due to a lack of comprehensive, directly comparable quantitative data in publicly available literature for all dimethyl-nitroaniline isomers, this guide synthesizes known SAR principles from related nitroaniline compounds and outlines a detailed experimental protocol for generating the necessary comparative data.

Introduction to Dimethyl-nitroanilines

Dimethyl-nitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with a nitro group (-NO₂), an amino group (-NH₂), and two methyl groups (-CH₃). The relative positions of these substituents significantly influence the physicochemical properties and biological activities of the isomers. These compounds are of interest in medicinal chemistry and drug discovery as the nitro group is a key pharmacophore in various bioactive molecules.[1] The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates within target cells.[2]

Structure-Activity Relationship Analysis

The biological activity of nitroaniline derivatives, particularly their cytotoxicity, is influenced by the electronic and steric properties of the substituents on the aniline ring. The position of the nitro group relative to the amino group is a critical determinant of their biological effects.

General Trends in Cytotoxicity

While specific comparative data for all dimethyl-nitroaniline isomers is scarce, studies on substituted nitroanilines provide valuable insights into their structure-activity relationships. Generally, the presence of electron-withdrawing groups like the nitro group tends to increase the cytotoxic effects of anilines.[3]

A comparative study on the cytotoxicity of nitroaniline isomers revealed that the ortho- and para-isomers exhibit higher cytotoxicity compared to the meta-isomer. This suggests that the electronic interplay between the amino and nitro groups, which is maximized at the ortho and para positions, is crucial for their biological activity.[3]

Table 1: Comparative Cytotoxicity of Nitroaniline Isomers

CompoundSubstituent PositionEC₅₀ (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210

Note: The data presented above is derived from a study on the interaction of substituted anilines with submitochondrial particles and serves to illustrate the relative toxicity. Direct whole-cell assay data for dimethyl-nitroaniline isomers is needed for a conclusive comparison.[3]

The addition of methyl groups to the aniline ring or the amino group can further modulate the biological activity through steric and electronic effects. For instance, N,N-dimethylation can alter the planarity and electron-donating capacity of the amino group, thereby influencing the molecule's interaction with biological targets. The position of methyl groups on the ring can also affect metabolic pathways and steric hindrance.

Experimental Protocols

To facilitate the direct comparison of the biological activities of various dimethyl-nitroaniline isomers, a standardized experimental protocol is essential. The following is a detailed methodology for determining the cytotoxicity of these compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of various dimethyl-nitroaniline isomers on a selected cancer cell line (e.g., HeLa, HepG2, or A549).

Materials:

  • Dimethyl-nitroaniline isomers (e.g., N,N-dimethyl-2-nitroaniline, N,N-dimethyl-3-nitroaniline, N,N-dimethyl-4-nitroaniline, 2,4-dimethyl-6-nitroaniline, etc.)

  • Selected cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the dimethyl-nitroaniline isomers in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC₅₀ value for each dimethyl-nitroaniline isomer.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the MTT assay and a potential logical relationship in the structure-activity of nitroanilines.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Structure Dimethyl-nitroaniline Isomer Position Position of Nitro Group (ortho, meta, para) Structure->Position Methylation Position & Number of Methyl Groups Structure->Methylation Electronic Electronic Effects (Inductive, Resonance) Position->Electronic Methylation->Electronic Steric Steric Hindrance Methylation->Steric Activity Cytotoxicity (IC50) Electronic->Activity Steric->Activity

Caption: Logical relationship in the SAR of dimethyl-nitroanilines.

References

Differentiating Isomers of Dimethyl-nitroaniline by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of drug development and chemical research, distinguishing between isomers is a critical step. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for the six isomers of dimethyl-nitroaniline, offering a practical framework for their differentiation.

Introduction to Isomer Differentiation by NMR

The chemical environment of atomic nuclei within a molecule influences their resonance frequencies in a magnetic field. Isomers, despite having the same molecular formula, exhibit distinct structural arrangements, leading to unique NMR spectra. Key parameters for differentiation include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups, such as the nitro group (-NO₂), deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the amino (-NH₂) and methyl (-CH₃) groups, cause upfield shifts.

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which results in the splitting of NMR signals. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) provide valuable information about the connectivity of atoms within the molecule, particularly the substitution pattern on the aromatic ring.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

By analyzing these parameters, the substitution pattern of the methyl and nitro groups on the aniline ring can be unequivocally determined for each isomer.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for the isomers of dimethyl-nitroaniline. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation from available literature.

2,3-Dimethyl-nitroaniline Isomers
Isomer NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
2,3-Dimethyl-6-nitroaniline Aromatic Protons: d 7.1-7.3 (m)d 6.7-6.9 (m)Methyl Protons: d 2.1-2.3 (s)d 2.3-2.5 (s)Amine Protons: Broad singletNo readily available experimental data found.
2,4-Dimethyl-nitroaniline Isomers
Isomer NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
4-Methyl-3-nitroaniline (equivalent to 3,4-Dimethylaniline with nitro at pos 5)¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (d, J = 2.4 Hz, 1H)δ 7.09 (d, J = 8.3 Hz, 1H)δ 6.80 (dd, J = 8.2, 2.4 Hz, 1H)δ 5.55 (s, 2H, NH₂)δ 2.31 (s, 3H, CH₃)[1]¹³C NMR (100 MHz, DMSO-d₆): δ 149.26δ 147.96δ 133.07δ 119.02δ 118.58δ 108.21δ 18.78 (CH₃)[1]
2,5-Dimethyl-nitroaniline Isomers
Isomer NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
2,5-Dimethyl-4-nitroaniline No readily available experimental data found.No readily available experimental data found.
2,6-Dimethyl-nitroaniline Isomers
Isomer NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
2,6-Dimethyl-4-nitroaniline No readily available experimental data found.No readily available experimental data found.
3,4-Dimethyl-nitroaniline Isomers
Isomer NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
2-Methyl-3-nitroaniline (equivalent to 2,3-Dimethylaniline with nitro at pos 4)¹H NMR (400 MHz, DMSO-d₆): δ 7.07 (t, J = 8.0 Hz, 1H)δ 6.93 (d, J = 7.9 Hz, 1H)δ 6.88 (d, J = 8.0 Hz, 1H)δ 5.54 (s, 2H, NH₂)δ 2.07 (s, 3H, CH₃)[1]¹³C NMR (100 MHz, DMSO-d₆): δ 151.98δ 149.07δ 127.13δ 117.89δ 113.97δ 111.00δ 12.88 (CH₃)[1]
3,5-Dimethyl-nitroaniline Isomers
Isomer NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
3,5-Dimethyl-4-nitroaniline No readily available experimental data found.No readily available experimental data found.

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dimethyl-nitroaniline isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to avoid interfering with the magnetic field homogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Spectrometer Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C is much less abundant than ¹H.

    • A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative observation of all carbon signals, especially quaternary carbons.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiate the isomers of dimethyl-nitroaniline based on their expected NMR spectral features.

G Workflow for Dimethyl-nitroaniline Isomer Differentiation by NMR cluster_interpretation Interpretation start Obtain ¹H and ¹³C NMR Spectra aromatic_protons Analyze Aromatic Region (¹H NMR) - Number of signals - Multiplicities (coupling patterns) - Chemical shifts start->aromatic_protons methyl_protons Analyze Methyl Region (¹H NMR) - Number of signals - Chemical shifts start->methyl_protons carbon_signals Analyze ¹³C NMR Spectrum - Number of aromatic signals - Number of methyl signals - Chemical shifts of C-NO₂ and C-NH₂ start->carbon_signals interpretation_aromatic Symmetry and Substitution Pattern - Symmetrical isomers (e.g., 2,6-dimethyl-4-nitro) show fewer aromatic signals. - Ortho, meta, para coupling constants help determine proton positions. aromatic_protons->interpretation_aromatic interpretation_methyl Effect of Nitro Group - Methyl groups ortho or para to the nitro group will be downfield shifted. methyl_protons->interpretation_methyl interpretation_carbon Substituent Effects - Carbons attached to -NO₂ are significantly downfield. - Carbons attached to -NH₂ are upfield shifted. carbon_signals->interpretation_carbon isomer_id Identify Isomer interpretation_aromatic->isomer_id interpretation_methyl->isomer_id interpretation_carbon->isomer_id

Caption: Logical workflow for isomer differentiation.

Conclusion

The differentiation of dimethyl-nitroaniline isomers is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. By systematically examining the chemical shifts, coupling patterns, and number of signals in both the aromatic and aliphatic regions, researchers can confidently assign the correct structure. This guide provides a foundational dataset and a logical framework to assist in this critical analytical task. The availability of more comprehensive experimental data for all isomers would further enhance the accuracy of these comparisons.

References

A Comparative Analysis of Synthesis Routes for Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroanilines are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. The strategic placement of the nitro and amino groups on the aniline ring dictates the isomeric form—ortho (o-), meta (m-), or para (p-)—each with distinct chemical properties and synthetic pathways. This guide provides an in-depth comparative analysis of the primary synthesis routes for these isomers, supported by experimental data and detailed methodologies to inform laboratory and industrial applications.

Executive Summary

The synthesis of nitroaniline isomers is broadly categorized into two main strategies: the direct nitration of a protected aniline derivative, primarily yielding ortho and para isomers, and the partial reduction of a dinitrobenzene precursor for the meta isomer. Industrial-scale production often favors the amination of nitrochlorobenzenes due to economic and efficiency considerations. This guide will dissect these routes, presenting quantitative data to facilitate a comprehensive comparison.

Comparative Data of Synthesis Routes

The following tables summarize the key quantitative parameters for the synthesis of ortho-, para-, and meta-nitroaniline, offering a clear comparison of the different methodologies.

Table 1: Synthesis of o-Nitroaniline and p-Nitroaniline via Nitration of Acetanilide

Parametero-Nitroanilinep-NitroanilineReference
Starting Material AcetanilideAcetanilide[1][2]
Key Reagents Acetic Anhydride, Glacial Acetic Acid, Conc. H₂SO₄, Conc. HNO₃, NaOH/NH₄OHAcetic Anhydride, Glacial Acetic Acid, Conc. H₂SO₄, Conc. HNO₃, HCl, NaOH/NH₄OH[1][2][3]
Nitration Temp. 0-25 °C0-25 °C[2][3]
Hydrolysis Conditions Acidic or BasicAcidic (e.g., 70% H₂SO₄) or Basic[1][3]
Typical Yield (Nitration) Minor product60-70%[4]
Typical Yield (Hydrolysis) Variable70-95%[4]
Purity Requires separation from para isomerHigh after recrystallization[5]

Table 2: Industrial Synthesis of o-Nitroaniline and p-Nitroaniline via Amination

Parametero-Nitroanilinep-NitroanilineReference
Starting Material o-Nitrochlorobenzenep-Nitrochlorobenzene[6][7]
Key Reagents Liquid AmmoniaAqueous Ammonia[6][7]
Reaction Temp. 150-170 °C170-185 °C[6][7]
Reaction Pressure 8-10 MPa3.0-6.5 MPa[6][7]
Reaction Time 7-15 hours6-10 hours (primary ammonolysis)[6][7]
Typical Yield up to 97.4% (molar)High[6]
Purity High (e.g., 99.6%)High[6]

Table 3: Synthesis of m-Nitroaniline via Partial Reduction of m-Dinitrobenzene

ParameterZinin ReductionCatalytic HydrogenationReference
Starting Material m-Dinitrobenzenem-Dinitrobenzene[8][9][10]
Key Reagents Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH), Methanol/WaterH₂, Ru-SnOₓ/Al₂O₃ catalyst, Ethanol[8][9][10]
Reaction Temp. Reflux100 °C[9][10]
Reaction Pressure Atmospheric4 MPa[10]
Reaction Time 20-30 minutes2 hours[9][10]
Typical Yield >90%>97% selectivity at complete conversion[8][10]
Purity High after recrystallizationHigh[10]

Synthesis Pathway Diagrams

The logical workflows for the primary synthesis routes of nitroaniline isomers are illustrated below using the DOT language.

cluster_0 Synthesis of o- and p-Nitroaniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Nitration Nitration (HNO3, H2SO4) Acetanilide->Nitration Isomer_Mix o/p-Nitroacetanilide Mixture Nitration->Isomer_Mix Separation Separation (Recrystallization) Isomer_Mix->Separation o_Nitroacetanilide o-Nitroacetanilide Separation->o_Nitroacetanilide p_Nitroacetanilide p-Nitroacetanilide Separation->p_Nitroacetanilide Hydrolysis_o Hydrolysis o_Nitroacetanilide->Hydrolysis_o Hydrolysis_p Hydrolysis p_Nitroacetanilide->Hydrolysis_p o_Nitroaniline o-Nitroaniline Hydrolysis_o->o_Nitroaniline p_Nitroaniline p-Nitroaniline Hydrolysis_p->p_Nitroaniline

Caption: Laboratory synthesis of o- and p-nitroaniline.

cluster_1 Industrial Synthesis of o- and p-Nitroaniline o_NCB o-Nitrochlorobenzene Ammonolysis_o High-Pressure Ammonolysis (NH3) o_NCB->Ammonolysis_o p_NCB p-Nitrochlorobenzene Ammonolysis_p High-Pressure Ammonolysis (NH3) p_NCB->Ammonolysis_p o_NA o-Nitroaniline Ammonolysis_o->o_NA p_NA p-Nitroaniline Ammonolysis_p->p_NA

Caption: Industrial synthesis of o- and p-nitroaniline.

cluster_2 Synthesis of m-Nitroaniline m_DNB m-Dinitrobenzene Reduction Partial Reduction (e.g., Na2S) m_DNB->Reduction m_NA m-Nitroaniline Reduction->m_NA

Caption: Synthesis of m-nitroaniline.

Experimental Protocols

1. Synthesis of p-Nitroaniline from Aniline (Laboratory Scale)

This three-step synthesis involves the protection of the amino group, nitration, and subsequent deprotection.

  • Step 1: Acetylation of Aniline to Acetanilide

    • In a flask, combine 9 mL (approx. 0.1 mol) of aniline with 15 mL of glacial acetic acid.[3]

    • To this solution, add 15 mL of acetic anhydride.[3]

    • Attach a reflux condenser and heat the mixture to boiling for 10-15 minutes.[3]

    • Allow the reaction mixture to cool slightly before pouring it into a beaker containing ice-cold water to precipitate the acetanilide.[3]

    • Collect the crude acetanilide by vacuum filtration and wash it with cold water.[3]

    • Recrystallize the crude product from hot water to obtain pure acetanilide.[3]

  • Step 2: Nitration of Acetanilide to p-Nitroacetanilide

    • In an Erlenmeyer flask, dissolve 3.4 g of dry acetanilide in 4 mL of glacial acetic acid, warming gently if necessary.[3]

    • Cool the solution in an ice bath and slowly add 5 mL of concentrated sulfuric acid.[3]

    • In a separate flask, prepare the nitrating mixture by slowly adding 1.8 mL of concentrated nitric acid to 2.5 mL of ice-cold concentrated sulfuric acid in an ice bath.[2][3]

    • Add the nitrating mixture dropwise to the cooled acetanilide solution with constant swirling, maintaining the temperature between 20-25 °C.[2]

    • After the addition is complete, let the mixture stand at room temperature for 40-60 minutes.[3]

    • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[3]

    • The less soluble p-nitroacetanilide can be separated from the more soluble o-nitroacetanilide by recrystallization from ethanol.[1]

  • Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

    • Place approximately 0.7 g of the recrystallized p-nitroacetanilide in a round-bottom flask.[3]

    • Prepare a 70% sulfuric acid solution by carefully adding 4 mL of concentrated sulfuric acid to 3 mL of water. Add this solution to the flask.[3]

    • Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.[3]

    • Pour the hot mixture into cold water and neutralize the solution with a sodium hydroxide solution until it is distinctly alkaline to precipitate the p-nitroaniline.[3]

    • Cool the mixture in an ice bath to ensure complete precipitation.[3]

    • Collect the p-nitroaniline by vacuum filtration and wash it with cold water.[3]

    • The product can be further purified by recrystallization from hot water or an ethanol-water mixture.[3]

2. Industrial Synthesis of o-Nitroaniline from o-Nitrochlorobenzene

This method involves high-pressure ammonolysis.

  • In a high-pressure autoclave, charge o-chloronitrobenzene and liquid ammonia.[6]

  • Heat the reactor to 150-170 °C, allowing the pressure to build to 8-10 MPa.[6]

  • Maintain these conditions for 7-15 hours.[6]

  • After cooling, the excess ammonia is recovered.[6]

  • An organic solvent (e.g., toluene or ethylene dichloride) is added to the reaction mixture to dissolve the o-nitroaniline.[6]

  • The solid ammonium chloride byproduct is removed by filtration.[6]

  • The solvent is distilled from the filtrate to yield high-purity o-nitroaniline.[6] A molar yield of 97.4% with a purity of 99.6% has been reported.[6]

3. Synthesis of m-Nitroaniline by Zinin Reduction

This procedure involves the selective reduction of one nitro group of m-dinitrobenzene.

  • Dissolve m-dinitrobenzene in hot methanol in a round-bottom flask.[9]

  • Prepare a methanolic solution of sodium hydrosulfide (NaSH) by reacting sodium sulfide (Na₂S·9H₂O) with sodium bicarbonate in water, followed by the addition of methanol and filtration of the precipitated sodium carbonate.[9]

  • Add the freshly prepared methanolic NaSH solution to the m-dinitrobenzene solution.[9]

  • Attach a reflux condenser and gently boil the mixture for approximately 20 minutes.[9]

  • After the reaction, distill off most of the methanol.[9]

  • Pour the liquid residue into cold water to precipitate the crude m-nitroaniline.[9]

  • Collect the yellow crystals by filtration, wash with water, and recrystallize from methanol to obtain pure m-nitroaniline.[9]

Conclusion

The selection of an optimal synthesis route for a particular nitroaniline isomer is a multifactorial decision that weighs yield, purity, cost, scalability, and safety considerations. For laboratory-scale synthesis of ortho and para isomers, the nitration of acetanilide offers a reliable, albeit multi-step, approach. For industrial production, the amination of nitrochlorobenzenes is the more economically viable and efficient method. The synthesis of meta-nitroaniline is distinct, relying on the selective partial reduction of m-dinitrobenzene, with the Zinin reduction being a classic and effective method. This guide provides the foundational data and protocols to assist researchers and chemical development professionals in making informed decisions for their specific synthetic needs.

References

Assessing the Purity of 2,3-Dimethyl-6-nitroaniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,3-Dimethyl-6-nitroaniline. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[1] Its high resolution and sensitivity allow for the accurate quantification of the main compound and any potential impurities.[1]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination hinges on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.[2] The following table provides a comparative overview of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a mobile and stationary phase.[2]Separation of volatile compounds followed by mass-based detection.[2]Separation based on differential partitioning between a mobile phase and a solid adsorbent.
Specificity High; capable of separating structurally similar impurities.[2]Very high; provides structural information for impurity identification.[2]Moderate; may have difficulty resolving closely related compounds.
Sensitivity High (ng to pg level).[2]Very high (pg to fg level).[2]Low (µg to ng level).
Applicability Broad range of non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[2][3]Versatile for a wide range of compounds, primarily for qualitative or semi-quantitative analysis.
Sample Throughput Moderate.[2]Moderate to low, especially with derivatization.[2]High.
Cost (Instrument) Moderate to high.[2]High.[2]Low.
Cost (Operational) Moderate (solvents, columns).[2]High (gases, columns, derivatizing agents).[2]Low.

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate results. Below are representative experimental protocols for HPLC, GC-MS, and TLC methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and its potential impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary for optimal separation). A starting point could be 60:40 (v/v).[2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV at 254 nm.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • Column Temperature: 30 °C.[1][2]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.[2]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is particularly useful for identifying and quantifying volatile impurities.

  • Chromatographic Conditions:

    • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.[4]

    • Oven Temperature Program: Start at a suitable temperature (e.g., 70°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[4][5]

    • Transfer Line Temperature: 280 °C.[4]

    • Ion Source Temperature: 230 °C.[4]

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-400).[4]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent like methanol or acetone.[4]

Thin-Layer Chromatography (TLC) Protocol

This method is suitable for rapid, qualitative assessment of purity and for monitoring reaction progress.

  • Plate: HPTLC pre-coated plate with silica gel 60 F254.[6]

  • Eluent: A solvent system that provides good separation of the analyte from its impurities. A starting point could be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. For nitroanilines, various solvent systems have been reported, such as carbon tetrachloride/acetic acid (90/10 v/v).[6]

  • Migration Distance: 5 cm.[6]

  • Detection: Visualization under UV light at 254 nm.[6]

Method Validation and Performance Comparison

The following table summarizes typical validation parameters for the HPLC and GC-MS methods, based on data for similar nitroaniline compounds.

ParameterHPLCGC-MS
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%.[2]85 - 115%
Precision (% RSD) < 2.0%.[2]< 15%
Limit of Detection (LOD) ~0.1 µg/mL.[2]~0.4 ppm
Limit of Quantitation (LOQ) ~0.3 µg/mL.[2]~1.0 ppm

Visualizing the Analytical Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for HPLC purity assessment and a decision tree for selecting the appropriate analytical method.

HPLC_Workflow start Start: Sample Received prep Sample and Standard Preparation start->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data process Data Processing (Peak Integration) data->process calc Purity Calculation (% Area) process->calc report Generate Report calc->report end End: Purity Assessed report->end Method_Selection start Start: Purity Assessment Required qual_quant Qualitative or Quantitative? start->qual_quant qual Qualitative/Semi-quantitative qual_quant->qual Qualitative quant Quantitative qual_quant->quant Quantitative tlc TLC qual->tlc volatile Volatile Impurities Expected? quant->volatile yes_volatile Yes volatile->yes_volatile Yes no_volatile No volatile->no_volatile No gcms GC-MS yes_volatile->gcms hplc HPLC no_volatile->hplc

References

Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 2,3-Dimethyl-6-nitroaniline in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific molecules are paramount. The presence of structurally similar compounds can lead to cross-reactivity in various assays, yielding unreliable data and potentially compromising research outcomes. This guide provides a comprehensive overview of the potential cross-reactivity of 2,3-Dimethyl-6-nitroaniline, a key aromatic intermediate, in commonly used analytical assays. While direct experimental data on the cross-reactivity of this specific compound is limited in publicly available literature, this guide infers potential interactions based on the principles of molecular recognition in assays and data from structurally related nitroaromatic compounds.

Understanding Cross-Reactivity in Analytical Assays

Cross-reactivity is a phenomenon where an assay designed to detect a specific analyte also responds to other, structurally similar molecules.[1][2] This is a significant challenge, particularly in immunoassays, where the binding specificity of an antibody to its target antigen is the foundation of the detection method.[2] The degree of cross-reactivity depends on the structural similarity between the target analyte and the interfering compound, as well as the specific conditions of the assay.[3]

In the context of this compound, its core structure, a substituted nitroaniline, presents a potential for cross-reactivity in assays targeting other nitroaromatic compounds. The presence of the nitro group (-NO2), the amino group (-NH2), and the specific arrangement of methyl groups on the benzene ring are key determinants of its molecular shape and electronic properties, which in turn dictate its interaction with antibodies or other detection reagents.

Potential Cross-Reactivity of this compound

Given the absence of direct studies, we can hypothesize the potential for cross-reactivity based on its structural features:

  • Immunoassays for Other Nitroaromatics: Immunoassays developed for the detection of explosives like TNT (2,4,6-trinitrotoluene) or other nitroaromatic environmental pollutants may exhibit cross-reactivity with this compound.[4] The shared nitro-substituted benzene ring is a common epitope that antibodies for this class of compounds might recognize.

  • Assays for Related Anilines: Assays targeting other dimethylanilines or nitroanilines could potentially show a response to this compound. The degree of interference would depend on the specificity of the assay's recognition element for the substitution pattern on the aromatic ring.

Comparative Analysis of Analytical Methods

To mitigate the risks of cross-reactivity, employing analytical techniques with higher specificity is crucial. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Analytical TechniquePrincipleSelectivity for this compoundPotential for Cross-Reactivity
Immunoassays (e.g., ELISA) Antigen-antibody bindingModerate to High (depends on antibody)High with structurally similar nitroaromatics
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phaseHigh (with appropriate column and mobile phase)Low (analytes are physically separated before detection)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass-to-charge ratio detectionVery HighVery Low (provides structural information for confirmation)
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysisVery HighVery Low (highly specific and sensitive)

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound in a specific immunoassay, a competitive inhibition assay is a standard approach.

Hypothetical Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of this compound in an ELISA designed for a primary target analyte (e.g., another nitroaromatic compound).

Materials:

  • Microtiter plates coated with the target analyte-protein conjugate.

  • Primary antibody specific to the target analyte.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution for the enzyme.

  • Wash buffer (e.g., PBST).

  • Blocking buffer (e.g., BSA in PBST).

  • Standard solutions of the target analyte.

  • Test solutions of this compound at various concentrations.

Procedure:

  • Coating: Coat microtiter plate wells with the target analyte-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add a fixed concentration of the primary antibody along with varying concentrations of either the standard target analyte or this compound to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution and incubate until a color change is observed.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Plot standard curves for both the target analyte and this compound. The cross-reactivity is calculated using the following formula: % Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

Visualizing Analytical Workflows

To aid in the selection and understanding of analytical methodologies, the following diagrams illustrate key workflows.

G cluster_0 Immunoassay Workflow A Sample containing This compound B Add to antibody-coated plate (Competition with labeled analyte) A->B Step 1 C Incubation & Washing B->C Step 2 F Potential for Cross-Reactivity B->F D Add Substrate C->D Step 3 E Signal Detection (e.g., Colorimetric) D->E Step 4

Caption: A generalized workflow for a competitive immunoassay.

G cluster_1 Chromatographic Workflow (HPLC/LC-MS) G Sample Injection H Separation on Chromatographic Column G->H Step 1 I Detection (UV-Vis or Mass Spectrometry) H->I Step 2 J High Specificity Quantification I->J Step 3 K Minimal Cross-Reactivity J->K

Caption: A generalized workflow for chromatographic analysis.

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,3-Dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 2,3-Dimethyl-6-nitroaniline. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Chemical Properties

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this exact compound is limited in the provided search results, related nitroaniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is prudent to treat this compound with a high degree of caution.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C8H10N2O2[3]
Molecular Weight 166.18 g/mol [3][4]
Melting Point 117-120 °C[5]
Appearance Brown Powder/Solid[6]
Solubility Soluble in water, ethanol, and acetone.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent personal contact, including inhalation and skin absorption.[7]

PPE CategorySpecificationsStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[8][9][10][11]
Skin Protection - Impervious protective clothing (e.g., lab coat).- Chemical-resistant gloves (consult manufacturer data for specific material compatibility).General laboratory practice[8][9][10]
Respiratory Protection - For weighing and handling solids: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or if working outside of a chemical fume hood.[8][10][11]NIOSH, EN 149

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9] Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8] Store locked up.[7][12]

3.2. Experimental Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Handling Solid Form:

    • Don all required PPE as specified in the table above.

    • To minimize dust generation, use dry clean-up procedures.[7] Avoid creating dust clouds.

    • Weigh the required amount in a fume hood or a ventilated balance enclosure.

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7][12]

  • Handling Solutions:

    • Wear appropriate PPE, including chemical-resistant gloves and eye protection.

    • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

    • Conduct all work with solutions in a chemical fume hood.

3.3. Spill Management

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation.[7][8]

    • Place the collected material into a suitable, labeled container for disposal.[7]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled container for disposal.

    • Wash the spill area with soap and water.[7]

Waste Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE (gloves, etc.), in a suitable, labeled, and sealed container.[7]

  • Disposal: Dispose of the waste through an authorized hazardous waste disposal facility.[6][7][12] Do not dispose of it down the drain or in the regular trash.[8][13]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Hazards Assess Hazards & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Proceed Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Proceed Seek_Medical_Attention Seek Medical Attention (In case of exposure) Don_PPE->Seek_Medical_Attention Exposure Weigh_Solid Weigh Solid Chemical (Minimize Dust) Prepare_Work_Area->Weigh_Solid Start Experiment Prepare_Solution Prepare Solution (If applicable) Weigh_Solid->Prepare_Solution If dissolving Conduct_Experiment Conduct Experiment Weigh_Solid->Conduct_Experiment Direct use Spill_Occurs Spill Occurs Weigh_Solid->Spill_Occurs Potential Prepare_Solution->Conduct_Experiment Proceed Prepare_Solution->Spill_Occurs Potential Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Experiment Complete Collect_Waste Collect Hazardous Waste (Solid, Liquid, PPE) Conduct_Experiment->Collect_Waste During & After Decontaminate_Glassware->Collect_Waste Rinsate Dispose_Waste Dispose via Authorized Vendor Collect_Waste->Dispose_Waste Final Step Evacuate_Area Evacuate Area (If major spill) Spill_Occurs->Evacuate_Area Major Use_Spill_Kit Use Spill Kit (For minor spills) Spill_Occurs->Use_Spill_Kit Minor Use_Spill_Kit->Collect_Waste Contaminated Material

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2,3-Dimethyl-6-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.